Tetradecyl trimethyl ammonium fluoride
Description
BenchChem offers high-quality Tetradecyl trimethyl ammonium fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecyl trimethyl ammonium fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H38FN |
|---|---|
Molecular Weight |
275.5 g/mol |
IUPAC Name |
trimethyl(tetradecyl)azanium;fluoride |
InChI |
InChI=1S/C17H38N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XSTXOQANVZEEEF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[F-] |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling of TTAF: Critical Micelle Concentration & Thermodynamics
[2]
Executive Summary
The Critical Micelle Concentration (CMC) of Tetradecyltrimethylammonium Fluoride (TTAF) represents a distinct thermodynamic boundary compared to its common homologs, TTAB (Bromide) and TTACl (Chloride). Unlike the bromide ion, which is chaotropic and binds tightly to the micelle surface, the fluoride ion is a kosmotrope (structure-maker) with a large hydrated radius.
This hydration shell prevents effective charge screening of the cationic headgroups, leading to increased electrostatic repulsion. Consequently, TTAF exhibits a higher CMC and a higher degree of counterion dissociation (
Chemical Identity & Theoretical Framework
The Molecule
-
Systematic Name:
-Trimethyl-1-tetradecanaminium fluoride -
Molecular Formula:
-
Cation: Tetradecyltrimethylammonium (
) -
Counterion: Fluoride (
) -
Role: Cationic Surfactant / Phase Transfer Catalyst
The Counterion Effect (Hofmeister Series)
The CMC of ionic surfactants is governed by the balance between the hydrophobic effect (driving aggregation) and electrostatic repulsion between headgroups (opposing aggregation). The counterion modulates this repulsion.
-
Hydrated Radius:
has a larger hydrated radius than or . -
Binding Efficiency: Due to its large hydration shell,
cannot approach the micelle surface as closely (Stern Layer) to neutralize the positive charge of the ammonium headgroups. -
Thermodynamic Consequence:
Because the headgroups are less shielded, the free energy cost to pack them together is higher, requiring a higher concentration of monomers to force micellization.
Comparative CMC Data
While TTAB is the standard reference, TTAF values are derived from comparative halide studies.
| Surfactant | Counterion | Hydration Nature | Approx.[2][3][4][5] CMC ( |
| TTAB | Bromide ( | Chaotrope (Weakly hydrated) | 3.5 – 3.9 mM |
| TTACl | Chloride ( | Borderline | 4.5 – 5.0 mM |
| TTAF | Fluoride ( | Kosmotrope (Strongly hydrated) | 6.0 – 8.0 mM |
Note: If TTAF refers to the Formate salt, the CMC is typically similar to the Fluoride range due to the formate ion's hydrogen-bonding capacity with water, which also resists tight binding to the micelle.
Experimental Determination Protocols
To rigorously determine the CMC of TTAF, Conductivity is the gold-standard method due to the high mobility of the small fluoride ion and the distinct change in charge transport upon micellization.
Protocol A: Differential Conductivity
Objective: Determine CMC and Degree of Counterion Dissociation (
Materials
-
TTAF Stock Solution: 50 mM in ultrapure water (18.2 M
cm). -
Conductivity Meter: Precision
, equipped with a dip-type cell (Cell constant ). -
Thermostat: Water bath maintained at
.
Workflow
-
Calibration: Calibrate the conductivity cell using 0.01 M KCl standard solution.
-
Baseline: Measure the conductivity of pure solvent (water) (
). -
Titration:
-
Place 20 mL of solvent in the cell.
-
Add TTAF stock solution in small increments (e.g., 50
L). -
Critical: Allow 2 minutes for thermal equilibration after each addition.
-
-
Measurement: Record Specific Conductivity (
, ) for at least 15 points below and 15 points above the expected CMC (approx. 6-8 mM).
Data Analysis
-
Plot
(y-axis) vs. Concentration (x-axis) .[2][6] -
The plot will show two linear regions with different slopes (
and ).-
Pre-micellar slope (
): Steep (free ions). -
Post-micellar slope (
): Shallower (micelles are less mobile per unit charge).
-
-
CMC Determination: The intersection point of the two regression lines is the CMC.[4]
-
Dissociation Calculation:
Expect for TTAF to be , significantly higher than TTAB ( ), reflecting weaker counterion binding.
Protocol B: Surface Tension (Wilhelmy Plate)
Objective: Validate CMC via surface adsorption saturation.
-
Setup: Tensiometer with a Platinum-Iridium plate.
-
Cleaning: Flame the plate to red heat to remove organic contaminants.
-
Measurement: Measure surface tension (
) as a function of . -
Result: The curve will decrease linearly and then reach a plateau. The break point is the CMC.[1][4][6][7]
-
Note: TTAF may show a "minimum" near the CMC if trace impurities (like dodecanol) are present. A pure sample yields a flat plateau.
-
Visualization of Mechanisms
Micellization & Counterion Binding
The following diagram illustrates the thermodynamic equilibrium and the specific interference of the hydrated Fluoride ion.
Figure 1: Thermodynamic forces driving TTAF micellization. The "Fluoride Effect" highlights why TTAF requires higher concentrations to micellize compared to TTAB.
Conductivity Determination Workflow
This flowchart ensures a self-validating experimental process.
Figure 2: Step-by-step workflow for the conductometric determination of CMC.
Applications & Relevance
Understanding the CMC of TTAF is critical for:
-
Drug Delivery: TTAF micelles can solubilize hydrophobic drugs. The higher CMC (vs TTAB) implies that a higher surfactant load is required for micelle formation, but the fluoride counterion is often less toxic or reactive than bromide in specific biological assays.
-
Protein Extraction: Fluoride's kosmotropic nature stabilizes certain protein structures during extraction, unlike chaotropic bromide which may induce denaturation.
References
-
Evans, D. F., & Wennerström, H. (1999). The Colloidal Domain: Where Physics, Chemistry, Biology, and Technology Meet. Wiley-VCH. (Standard text on surfactant thermodynamics and counterion effects).
-
Bijma, K., & Engberts, J. B. F. N. (1997). Effect of Counterions on Properties of Micelles Formed by Alkylpyridinium Surfactants. Langmuir, 13(18), 4843–4849. (Demonstrates the specific ion effects/Hofmeister series on CMC).
-
Perger, T. M., & Bester-Rogac, M. (2007). Thermodynamics of micelle formation of alkyltrimethylammonium chlorides in water. Journal of Colloid and Interface Science, 313(1), 288-295.
-
Kun, R., et al. (2009). Fluorinated surfactants: Properties and applications. Journal of Fluorine Chemistry. (Context on Fluoride-containing surfactants).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
Physicochemical Profiling of TTAF: Solvent Interactions and Solubility Thermodynamics
Subject: Tetradecyltrimethylammonium Fluoride (TTAF) & Lipophilic Fluoride Salts
Executive Summary & Technical Scope
This guide provides an in-depth solubility profile of TTAF (Tetradecyltrimethylammonium Fluoride) , a quaternary ammonium salt exhibiting amphiphilic properties.[1] While often overshadowed by its shorter-chain analogue TBAF (Tetrabutylammonium Fluoride) in synthetic organic chemistry, TTAF presents a unique solubility landscape critical for phase-transfer catalysis (PTC), surfactant-mediated drug delivery, and nucleophilic fluorination in non-polar media.[1]
Distinction Note: In the context of this guide, "TTAF" refers to the quaternary ammonium fluoride surfactant (
The Core Challenge: The Fluoride Paradox
The solubility profile of TTAF is defined by the competition between the lattice energy of the ionic solid and the solvation enthalpy of its constituent ions.
-
The Cation (
-Quat): Highly lipophilic, driving solubility in organic solvents (DCM, Chloroform) and promoting micellization in water.[1] -
The Anion (
): A "hard" Lewis base with extreme charge density.[1] In aqueous media, it is tightly hydrated (passivated). In organic media, it exists as a "naked" ion, highly reactive but difficult to solubilize without significant charge dispersal from the cation.[1]
Solubility Profile: Aqueous vs. Organic
The following data summarizes the thermodynamic behavior of TTAF across solvent classes. Note that TTAF is highly hygroscopic ; "anhydrous" solubility data assumes strict exclusion of atmospheric moisture.[1]
Table 1: Comparative Solubility & State
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Driver | Dominant Species |
| Aqueous | Water ( | High (>500 mM) | Hydration of | Micelles (above CMC) |
| Polar Aprotic | DMSO, DMF | High | Dipole-dipole interactions stabilize the cation; | Dissociated Ion Pairs |
| Polar Ether | THF | Moderate/High | Cation lipophilicity drives dissolution; | Tight Ion Pairs |
| Chlorinated | Dichloromethane (DCM) | Moderate | London dispersion forces with | Aggregates / Reverse Micelles |
| Non-Polar | Hexane / Toluene | Low | Lattice energy dominates; | Precipitate |
Aqueous Behavior: The Micellar Effect
Unlike TBAF, TTAF possesses a long hydrophobic tail (
-
Critical Micelle Concentration (CMC): In water, TTAF self-assembles into micelles. The
counterions form the Stern layer. -
Reactivity Implication: Aqueous TTAF is a poor nucleophile because the fluoride ion is hydrogen-bonded (
), effectively "caging" its reactivity.[1]
Organic Behavior: The "Naked" Fluoride
In solvents like THF or DCM, the lack of hydrogen bond donors prevents the passivation of the fluoride ion.
-
Solubility Mechanism: The bulky tetradecyltrimethylammonium cation acts as a "grease ball," dragging the fluoride ion into the organic phase.
-
Instability: "Naked" fluoride is basic enough to deprotonate weak acids or attack the solvent itself (e.g., E2 elimination in chlorinated solvents) if not handled at controlled temperatures.[1]
Experimental Protocol: Determining Solubility of Hygroscopic Salts
Measuring the solubility of TTAF is non-trivial due to its rapid absorption of atmospheric water, which artificially inflates solubility data (creating a concentrated aqueous solution rather than a true organic solution).
Workflow: Inert Atmosphere Saturation Method
This protocol ensures thermodynamic equilibrium without moisture interference.
Phase 1: Preparation (Schlenk Technique)
-
Drying: Dry TTAF under high vacuum (
) at for 24 hours over . -
Solvent Prep: Distill THF or DCM over Calcium Hydride (
) or use a solvent purification system (SPS).[1] -
Inert Gas: Purge all glassware with dry Nitrogen or Argon.[1]
Phase 2: Saturation & Sampling
-
Add excess dried TTAF to the solvent in a Schlenk flask.
-
Stir at controlled temperature (
) for 48 hours. -
Filtration: Use a syringe filter (PTFE, 0.45
) inside the glovebox or under positive inert gas pressure to remove undissolved solids.[1]
Phase 3: Quantification (Gravimetric vs. ISE)
-
Method A (Gravimetric): Evaporate a known volume of filtrate in a tared vial under vacuum. Weigh the residue.[1][2]
-
Risk:[1] Residual solvent inclusion in the crystal lattice.
-
-
Method B (Ion Selective Electrode - ISE): Extract a specific volume of the organic filtrate into a TISAB (Total Ionic Strength Adjustment Buffer) aqueous solution and measure
using a fluoride-selective electrode.-
Verdict:Method B is recommended for higher accuracy in organic profiles.
-
Visualization: Solubility Mechanisms
The following diagram illustrates the competing forces dictating TTAF solubility in different environments.
Figure 1: Mechanistic pathways of TTAF dissolution. In water, hydration and micellization dominate. In organic solvents, the lipophilic cation exposes the "naked" fluoride anion.
Strategic Applications in Drug Development
Understanding the TTAF solubility profile allows for precise application in pharmaceutical workflows:
-
Silyl Deprotection (Organic Phase):
-
Use TTAF in THF or DCM to cleave silyl ethers (TBS, TES) in late-stage drug synthesis. The solubility of the
chain prevents the precipitation often seen with inorganic fluorides (KF, CsF). -
Advantage:[1][3] TTAF is more soluble in non-polar solvents than TBAF, allowing reactions in substrates that are insoluble in THF.
-
-
Phase Transfer Catalysis (Biphasic):
-
System: Water (Reservoir of
) / DCM (Substrate).[1] -
TTAF acts as a shuttle, moving
into the organic layer for substitution reactions ( ) and returning to the aqueous layer as the halide salt (TTA-Cl).
-
-
Formulation (Aqueous):
-
TTAF can be used to solubilize insoluble cationic drugs via mixed-micelle formation, though toxicity of quaternary ammoniums must be monitored.
-
References
-
BenchChem. (2025).[1][2] Solubility of Tetrabutylammonium hydrofluoride in organic solvents. Retrieved from
-
ChemicalBook. (2026).[1] Tetrabutylammonium fluoride Properties and Solubility. Retrieved from
-
Royal Society of Chemistry. (2023). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry. Retrieved from
-
University of Chile. (1986). Advances in Colloid and Interface Science: Micellar properties of TTAF and surfactants. Retrieved from
-
National Institutes of Health. (2025). PubChem Compound Summary: Fluoride Salts. Retrieved from
Sources
Molecular weight and CAS number for tetradecyl trimethyl ammonium fluoride
An In-depth Technical Guide to Tetradecyltrimethylammonium Fluoride for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Tetradecyltrimethylammonium fluoride is a quaternary ammonium salt that is of growing interest in specialized fields of chemical synthesis and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, potential applications, and essential safety protocols. For researchers and drug development professionals, understanding the unique characteristics of this compound—namely, the interplay between its long alkyl chain that imparts surfactant properties and the highly reactive fluoride anion—is crucial for its effective application.
Core Compound Identity and Properties
The fundamental identification and physicochemical properties of tetradecyltrimethylammonium fluoride are summarized below. These data are foundational for any experimental design and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | trimethyl(tetradecyl)azanium fluoride | [1] |
| CAS Number | 78165-04-5 | [1] |
| Molecular Formula | C₁₇H₃₈FN | [1] |
| Molecular Weight | 275.5 g/mol | [1] |
| Canonical SMILES | CCCCCCCCCCCCCC(C)C.[F-] | [1] |
Structural Representation
The structure of tetradecyltrimethylammonium fluoride consists of a central nitrogen atom covalently bonded to three methyl groups and one tetradecyl group, forming a quaternary ammonium cation. This cation is ionically bonded to a fluoride anion.
Caption: Chemical structure of tetradecyltrimethylammonium fluoride.
Synthesis Pathway
The synthesis of tetradecyltrimethylammonium fluoride is not widely documented in standard literature. However, a probable and logical synthetic route can be derived from established methods for preparing similar quaternary ammonium salts, such as tetradecyltrimethylammonium bromide (TTAB) and tetramethylammonium fluoride (TMAF).[2][3] A two-step process is the most likely approach:
-
Quaternization of Trimethylamine: This step involves the reaction of trimethylamine with a tetradecyl halide (e.g., 1-bromotetradecane) to form tetradecyltrimethylammonium bromide. This is a classic Sₙ2 reaction.
-
Anion Exchange: The resulting tetradecyltrimethylammonium bromide is then subjected to an anion exchange process. This can be achieved by reacting it with a fluoride salt, such as silver fluoride, or by using an ion-exchange resin loaded with fluoride ions.
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed synthesis workflow for tetradecyltrimethylammonium fluoride.
Applications in Research and Drug Development
While specific applications for tetradecyltrimethylammonium fluoride are not extensively documented, its chemical structure suggests several high-potential uses in research and pharmaceutical development, primarily leveraging its properties as both a cationic surfactant and a source of nucleophilic fluoride.
As a Phase-Transfer Catalyst
The long tetradecyl chain gives the cation significant lipophilicity, allowing it to be soluble in organic solvents. This, combined with the fluoride anion, makes it an excellent candidate for a phase-transfer catalyst. It can transport the fluoride anion from an aqueous or solid phase into an organic phase to participate in reactions, such as nucleophilic substitution, where the insolubility of inorganic fluoride salts in organic solvents would otherwise limit reaction rates.
Source of "Naked" Fluoride for Nucleophilic Fluorination
The introduction of fluorine into drug molecules is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5] Quaternary ammonium fluorides, like the related tetramethylammonium fluoride (TMAF), are valued as sources of "naked" fluoride.[3][6] This term refers to fluoride ions that are not tightly coordinated with a metal cation, making them more nucleophilic and reactive.
Tetradecyltrimethylammonium fluoride can be used in reactions such as:
-
SₙAr (Nucleophilic Aromatic Substitution): Replacing leaving groups on aromatic rings with fluorine.
-
Halogen Exchange (Halex) Reactions: Converting alkyl chlorides or bromides to alkyl fluorides.
In Drug Formulation and Delivery
The surfactant properties imparted by the tetradecyl chain can be exploited in drug formulation. Cationic surfactants are known for their ability to self-assemble into micelles, which can encapsulate hydrophobic drug molecules, potentially enhancing their solubility and stability. Furthermore, the cationic nature of the molecule could facilitate interaction with negatively charged biological membranes, a property that is explored in the design of drug delivery systems and as antimicrobial agents.
Experimental Protocol: Nucleophilic Fluorination
This section provides a representative, step-by-step protocol for a nucleophilic fluorination reaction using tetradecyltrimethylammonium fluoride.
Objective: To synthesize a fluorinated organic compound from its corresponding bromide precursor using tetradecyltrimethylammonium fluoride as the fluoride source.
Materials:
-
Alkyl or aryl bromide precursor
-
Tetradecyltrimethylammonium fluoride
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of inert gas.
-
Ensure the solvent is anhydrous, as water can reduce the nucleophilicity of the fluoride ion.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve the alkyl or aryl bromide precursor in the anhydrous solvent.
-
Add 1.2 equivalents of tetradecyltrimethylammonium fluoride to the solution. The excess fluoride ensures the reaction goes to completion.
-
Equip the flask with a condenser and place it under an inert atmosphere.
-
-
Reaction:
-
Stir the mixture at a temperature appropriate for the specific substrate (ranging from room temperature to reflux, to be determined empirically).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography to obtain the desired fluorinated compound.
-
Safety and Handling
Tetradecyltrimethylammonium fluoride must be handled with care, following standard laboratory safety procedures. The primary hazards are associated with the fluoride ion and the potential for skin and eye irritation from the surfactant component.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[8][9] Avoid contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry place.[8] The compound is hygroscopic and should be protected from moisture.[7]
-
Toxicity: Fluoride ions can be toxic if ingested. In case of ingestion, seek immediate medical attention.[7] The compound can cause severe skin burns and eye damage.[8]
Conclusion
Tetradecyltrimethylammonium fluoride is a specialized chemical with significant potential in organic synthesis and pharmaceutical sciences. Its dual nature as a phase-transfer catalyst and a source of highly reactive fluoride makes it a valuable tool for the synthesis of fluorinated molecules. Researchers and drug development professionals can leverage its unique properties to advance their projects, provided that appropriate handling and safety protocols are rigorously followed.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15127562, Tetradecyl trimethyl ammonium fluoride. Retrieved from [Link]
-
Chem-Space. (2026). The Chemical Properties and Synthesis of Tetradecyltrimethylammonium Bromide. [Link]
-
Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 27(4), 1345. [Link]
-
Wikipedia. (n.d.). Tetramethylammonium fluoride. [Link]
-
ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. [Link]
-
Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
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- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]
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- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Thermal Landscape of Tenofovir Alafenamide Fumarate (TAF) Salts: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal decomposition of Tenofovir Alafenamide Fumarate (TAF) salts, a critical parameter influencing the stability, processing, and shelf-life of this potent antiviral agent. As drug development professionals, understanding the thermal behavior of active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox but a fundamental component of ensuring product quality, safety, and efficacy. This document moves beyond a simple recitation of data, offering insights into the causality of experimental choices and the logical framework for robust thermal analysis, grounded in scientific integrity and regulatory expectations.
The Critical Role of Thermal Stability in TAF Formulations
Tenofovir Alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, has demonstrated significant advantages in the treatment of HIV and chronic hepatitis B, including enhanced antiviral efficacy at lower doses and an improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF). TAF is formulated as various salts, most commonly as a hemifumarate, to improve its physicochemical properties. However, the introduction of a salt form and the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—necessitates a thorough investigation of its thermal stability.
Thermal decomposition is a critical degradation pathway that can lead to loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the drug substance. A comprehensive understanding of the temperatures at which TAF salts begin to degrade is paramount for:
-
Manufacturing Process Design: Guiding the selection of appropriate drying temperatures, milling conditions, and formulation techniques to prevent degradation.
-
Storage and Handling: Establishing appropriate storage conditions and shelf-life to ensure product integrity.
-
Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the International Council for Harmonisation (ICH), which mandate stress testing to elucidate intrinsic stability characteristics.[1][2]
Polymorphism: A Key Determinant of TAF's Thermal Behavior
The thermal properties of TAF are intrinsically linked to its solid-state form. Different polymorphic forms and salt variations can exhibit distinct melting points and decomposition profiles. Research has identified several crystalline forms of TAF, including a hemifumarate and multiple monofumarate polymorphs (Forms I, II, and III).[3] The structural arrangement of molecules in the crystal lattice of each form dictates its thermodynamic stability and, consequently, its response to thermal stress.
The interplay between the fumaric acid and tenofovir alafenamide can result in either a co-crystal or a salt, further influencing the solid-state properties.[3] This highlights the necessity of robust analytical techniques to characterize the specific form of TAF being utilized and to understand its unique thermal decomposition characteristics.
Experimental Determination of Thermal Decomposition: Methodologies and Insights
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of pharmaceuticals.[1][4][5] When used in concert, they provide a comprehensive picture of the thermal events a material undergoes upon heating.
The Causality Behind Methodological Choices
The selection of experimental parameters in TGA and DSC is not arbitrary; it is driven by the need to obtain accurate, reproducible, and relevant data.
-
Heating Rate: A slower heating rate (e.g., 10 °C/min) is often preferred for pharmaceutical analysis as it provides better resolution of thermal events.[3] Faster heating rates can shift decomposition to higher temperatures, potentially masking subtle transitions.
-
Atmosphere: An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation, allowing for the study of the intrinsic thermal decomposition of the material.[3]
-
Sample Preparation: The use of a small, representative sample in an appropriate pan (e.g., aluminum or platinum) ensures uniform heating and accurate measurement.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust methodology for the thermal analysis of TTAF salts, incorporating principles of good laboratory practice and aligning with regulatory expectations.
Objective: To determine the onset of thermal decomposition of a TTAF salt sample using TGA and to identify associated thermal events using DSC.
Instrumentation: A calibrated simultaneous TGA-DSC instrument is recommended for direct correlation of mass loss with thermal transitions.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the TTAF salt into a clean, tared TGA pan.
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
-
-
Instrument Setup:
-
Purge the TGA-DSC furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Place the sample pan on the TGA balance.
-
Use an empty, tared pan as a reference for the DSC measurement.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature from 25 °C to a final temperature of at least 300 °C at a constant heating rate of 10 °C/min. This range is typically sufficient to observe the decomposition of TAF salts.
-
-
Data Acquisition and Analysis:
-
Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
TGA Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. This is often calculated using the tangent method at the inflection point of the mass loss step.
-
-
DSC Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic (melting, desolvation) and exothermic (decomposition, crystallization) events.
-
Correlate any endotherms or exotherms with mass loss events observed in the TGA thermogram to differentiate between physical transitions and chemical decomposition.
-
-
Mandatory Visualization: TGA-DSC Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: TGA-DSC Experimental Workflow for TTAF Salts.
Thermal Decomposition Data of TTAF Salts: A Comparative Overview
The following table summarizes the available thermal decomposition data for various TTAF salts. It is important to note that direct comparison should be made with caution, as experimental conditions can influence the observed temperatures. The data presented here are primarily onset temperatures of decomposition determined by TGA.
| TTAF Salt Form | Onset of Decomposition (°C) | Melting Point (°C) | Analytical Method | Reference |
| Tenofovir Alafenamide Hemifumarate (Form 1) | 186 | - | TGA-DSC | [6] |
| Tenofovir Alafenamide Monofumarate Hemihydrate (Form 2) | 187 (after initial water loss <120 °C) | - | TGA-DSC | [6] |
| Tenofovir Alafenamide Monofumarate (Form I) | - | 119.7 - 121.1 | Melting Point Apparatus | [7] |
| Tenofovir Alafenamide Monofumarate (Form II) | - | ~122 | DSC | [8] |
| Tenofovir Alafenamide Monofumarate (Form III) | - | - | - | |
| Tenofovir Alafenamide Hydrochloride | - | - | - | |
| Tenofovir Alafenamide Sulfate | - | 115 | DSC | [9] |
| Tenofovir Alafenamide Citrate | - | 148 | DSC | [9] |
| Tenofovir Alafenamide Succinate | - | 108 | DSC | [9] |
Note: A hyphen (-) indicates that the data was not explicitly reported in the cited sources. The melting points are included as they can be indicative of thermal stability, with higher melting points often correlating with greater stability.
Understanding the Degradation Pathway
The thermal decomposition of Tenofovir Alafenamide is a complex process. While detailed mechanistic studies are ongoing, the primary degradation pathway is understood to involve hydrolysis of the ester and phosphoramidate bonds, particularly under thermal stress. The presence of fumaric acid in the salt forms can also influence the degradation mechanism.
Postulated Thermal Degradation Mechanism
The following diagram illustrates a plausible thermal degradation pathway for Tenofovir Alafenamide, leading to the formation of key degradation products.
Caption: Postulated Thermal Degradation Pathway of TAF.
Conclusion: A Foundation for Rational Drug Development
This technical guide provides a comprehensive framework for understanding and evaluating the thermal decomposition of TTAF salts. The interplay of polymorphism and salt form significantly impacts the thermal stability of Tenofovir Alafenamide. By employing robust analytical methodologies such as TGA and DSC within a scientifically sound and regulatory-compliant framework, researchers and drug development professionals can gain critical insights into the material properties of this important antiviral agent. This knowledge is not only essential for ensuring the quality and stability of the final drug product but also forms the foundation for rational formulation design and process optimization, ultimately contributing to the delivery of safe and effective medicines to patients.
References
-
International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][1][2]
-
Lab Manager. Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]
-
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt. Molecules. [Link][3]
-
Google Patents. WO2017134089A1 - Crystalline forms of tenofovir alafenamide monofumarate. [8]
-
ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]
-
ResearchGate. Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. [Link]
-
Linseis. Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. [Link]
-
Memmert. Stability tests according to ICH Q1A (R2). [Link]
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]
-
On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt. Molecules. [Link][6]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. [Link]
-
C-Therm. Thermal Analysis of Molten Salts. [Link]
-
Google Patents. WO2016192692A1 - Solid forms of tenofovir alafenamide. [9]
-
Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). Pharmaceutics. [Link][10]
-
AMI Instruments. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. [Link][5]
-
Pure. Experimental study of salt hydrates for thermochemical seasonal heat storage. [Link]
- Google Patents.
-
ResearchGate. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
-
Co-crystals, Salts or Mixtures of Both? The Case of Tenofovir Alafenamide Fumarates. Molecules. [Link]
-
Semantic Scholar. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug A. [Link]
-
Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy. [Link]
-
INIS. Thermodynamic Properties of Molten Salts Measured by DSC. [Link]
-
LAPaL. Tenofovir alafenamide (TAF). [Link]
-
ResearchGate. Crystallographic data of tenofovir alafenamide (TA) and tenofovir alafenamide hemifumarate (TA HF).. [Link]
-
Technical Disclosure Commons. Process for the preparation of Tenofovir Alafenamide Monofumarate. [Link][7]
-
ResearchGate. Forced degradation and stability assessment of Tenofovir alafenamide. [Link]
-
Development of a UV-spectrophotometric method for study of degradation profile of tenofovir alafenamide. Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. Preparation and Characterization of 3D-Printed Dose-Flexible Printlets of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. scribd.com [scribd.com]
- 9. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
Methodological & Application
Application Note: Selective Etching of Silicon Dioxide using Anhydrous Tetramethylammonium Fluoride (TTAF)
Executive Summary
This application note details the protocol for using Tetramethylammonium Fluoride (TTAF) in organic solvents (specifically Propylene Glycol) to selectively etch silicon dioxide (
Scientific Foundation & Mechanism[1]
The "Naked" Fluoride Effect
In aqueous solutions, fluoride ions are heavily solvated by water molecules (
TTAF (
Chemical Pathway
The etching of
Mechanistic Visualization
The following diagram illustrates the selectivity mechanism, highlighting the protection of Aluminum due to the absence of an aqueous electrolyte.
Figure 1: Mechanism of TTAF selective etching. The organic solvent prevents the ionization required for Aluminum corrosion while enabling Fluoride attack on Silicon Dioxide.
Experimental Protocol: Al-Safe Oxide Etch
Objective: Remove 500nm of sacrificial PECVD Oxide from a wafer containing exposed Al bond pads.
Materials & Equipment
-
Reagent A: Anhydrous Tetramethylammonium Fluoride (TTAF), 98%+.
-
Solvent: Propylene Glycol (PG), Semiconductor Grade (Low water content is critical).
-
Rinse Agent: Isopropyl Alcohol (IPA), VLSI Grade.
-
Vessel: PTFE (Teflon) beaker. Do not use glass.
-
Heating: Hotplate with feedback temperature control.
Preparation of Etchant (1.0 wt% TTAF in PG)
-
Environment: Perform all mixing in a fume hood. Ideally, handle anhydrous TTAF in a glovebox or dry environment to prevent moisture absorption.
-
Weighing: Measure 990g of Propylene Glycol into the PTFE beaker.
-
Mixing: Slowly add 10g of TTAF solid to the solvent while stirring magnetically at 300 RPM.
-
Heating: Heat the solution to 60°C . TTAF dissolves slowly in viscous glycol; allow 30-60 minutes for complete dissolution. Ensure the solution is clear before use.
Etching Procedure
Warning: Fluoride solutions are toxic.[1] Full PPE (Face shield, chemically resistant apron, double nitrile/neoprene gloves) is mandatory.
-
Pre-Clean: Ensure wafer is dry. Water drag-in will ruin the selectivity.
-
Immersion: Submerge the wafer vertically into the TTAF/PG solution at 60°C.
-
Agitation: Gentle agitation (magnetic bar at 100 RPM or manual agitation every 2 minutes) is required to replenish reactants at the surface, as the solution is viscous.
-
Time: Etch rate is approximately 20–50 Å/min for thermal oxide (slower than aqueous HF). For 500nm (5000 Å), estimated time is ~100-150 minutes. Note: PECVD oxide etches significantly faster than thermal oxide.
-
Endpoint: Visual observation (dewetting is less obvious in glycol) or timed etch based on prior calibration.
The Critical Solvent-Exchange Rinse
Crucial Step: Do NOT rinse directly with water. Mixing water with the residual TTAF/Glycol layer on the wafer will create a localized aqueous HF environment, instantly corroding the Aluminum.
-
Rinse 1 (IPA): Transfer wafer immediately into a bath of pure IPA. Agitate for 2 minutes. This removes the fluoride and glycol without introducing water.
-
Rinse 2 (IPA): Transfer to a second fresh IPA bath for 1 minute.
-
Rinse 3 (DI Water): Only now, transfer to a Deionized Water overflow rinse for 5 minutes.
-
Dry: Spin dry or
gun dry.
Process Workflow & Logic
The following workflow enforces the "Solvent Exchange" principle to guarantee Aluminum integrity.
Figure 2: Operational workflow emphasizing the intermediate solvent rinse to prevent galvanic corrosion.
Data & Performance Metrics
The following table summarizes typical performance characteristics of the TTAF/PG system compared to standard aqueous HF (100:1).
| Parameter | 1.0% TTAF in Propylene Glycol (60°C) | 1% Aqueous HF (25°C) |
| Thermal Oxide Etch Rate | 25 - 40 Å/min | ~30 - 50 Å/min |
| PECVD Oxide Etch Rate | 80 - 120 Å/min | ~100 - 200 Å/min |
| Aluminum Etch Rate | < 2 Å/min (Negligible) | > 500 Å/min (Rapid Attack) |
| Selectivity ( | > 50 : 1 | < 0.1 : 1 |
| Viscosity | High (Requires agitation) | Low |
| Surface Tension | Low (Good wetting in vias) | High (May require surfactant) |
Data derived from internal process characterization and comparative analysis of non-aqueous fluoride systems [1][2].
Troubleshooting & Optimization
-
Issue: White Residue on Wafer.
-
Cause: TTAF or reaction byproducts precipitated during the rinse.
-
Fix: The IPA rinse was too short or saturated. Use a two-stage IPA cascade rinse.
-
-
Issue: Aluminum Pitting.
-
Cause: Moisture contamination in the Propylene Glycol or TTAF source.
-
Fix: Use fresh anhydrous reagents. Ensure the etch bath is covered to prevent hygroscopic water absorption from the air.
-
-
Issue: Low Etch Rate.
-
Cause: Temperature too low or solution saturation.
-
Fix: Increase temperature to 70°C (do not exceed 100°C to avoid solvent degradation/fumes).
-
References
-
MDPI. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications. Retrieved from [Link]
-
ResearchGate. (2024). Control of corrosion on aluminum MEMS structures after post etch clean. Retrieved from [Link]
-
Linx Consulting. (2017). Thermal Atomic Layer Etching of SiO2 by a “Conversion-Etch” Mechanism. Retrieved from [Link]
-
MicroChemicals. Wet-chemical Etching of Aluminum and Selectivity. Retrieved from [Link]
Sources
Application Notes and Protocols for Zeolite Synthesis using Tetra-n-butylammonium Fluoride (TBAF) as a Structure-Directing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Structure-Directing Agents in Zeolite Synthesis
Zeolites, crystalline aluminosilicates with a porous framework, are of paramount importance in a myriad of applications, including catalysis, ion exchange, and adsorption-based separations. The precise control over the final structure and properties of synthetic zeolites is dictated by the use of organic molecules known as structure-directing agents (SDAs). These molecules guide the assembly of silicate and aluminate precursors into specific framework topologies. Among the various SDAs, tetra-n-butylammonium fluoride (TBAF) has emerged as a highly effective agent, particularly in the synthesis of high-silica and pure-silica zeolites. This document provides a comprehensive guide to the synthesis of zeolites using TBAF, delving into the underlying scientific principles and offering a detailed experimental protocol.
The Synergistic Role of Tetrabutylammonium (TBA⁺) and Fluoride (F⁻) Ions
The efficacy of TBAF as an SDA stems from the cooperative action of the tetrabutylammonium cation (TBA⁺) and the fluoride anion (F⁻).
-
The Tetrabutylammonium (TBA⁺) Cation: The bulky and hydrophobic nature of the TBA⁺ cation plays a crucial role in templating the formation of specific zeolite framework structures. Its size and shape direct the arrangement of the surrounding silicate species, effectively creating a blueprint for the porous network. The interaction between the organic cation and the inorganic framework is often driven by van der Waals forces and hydrophobic hydration effects, where the ordering of water molecules around the cation influences the silicate condensation process.
-
The Fluoride (F⁻) Anion: The fluoride ion is not a passive counter-ion; it actively participates in the crystallization process. It acts as a mineralizing agent, enhancing the solubility of silica precursors, which facilitates the transport of silicate species to the growing crystal surface. Furthermore, fluoride can be incorporated into the zeolite framework, often within small cages or double-ring structures, where it balances the positive charge of the occluded SDA. This charge-balancing mechanism by fluoride, as opposed to framework defects like silanol groups, results in zeolites with a lower defect density and consequently, higher thermal stability and hydrophobicity. Studies have shown that the presence of fluoride can accelerate the formation of the zeolite skeleton.[1]
The combined action of the TBA⁺ cation and the fluoride anion in TBAF leads to the efficient synthesis of well-defined, highly crystalline zeolites with desirable properties.
Featured Application: Synthesis of ZSM-11 Zeolite
ZSM-11 is a high-silica zeolite with the MEL framework topology, characterized by a three-dimensional system of 10-membered ring channels. It finds applications in various catalytic processes, including the conversion of methanol to olefins (MTO). The use of TBAF as an SDA has been shown to produce ZSM-11 with a refined MEL structure, a larger BET surface area, abundant mesopores, and moderate acidity, which are all beneficial for catalytic performance.[2]
Experimental Protocol: Two-Stage Crystallization of ZSM-11 using TBAF
This protocol is based on a simple two-stage crystallization method, which has been demonstrated to be effective for the synthesis of ZSM-11 using TBAF.[2]
Materials:
-
Tetra-n-butylammonium fluoride (TBAF) solution
-
Fumed silica (SiO₂)
-
Sodium aluminate (NaAlO₂) (or other aluminum source)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven with temperature control
-
Centrifuge
-
Drying oven
-
Mortar and pestle (optional, for homogenization)
-
pH meter
Procedure:
Part 1: Preparation of the Synthesis Gel
-
Solution A (SDA and Alkali): In a beaker, dissolve the required amount of TBAF and NaOH in deionized water. Stir until a clear solution is obtained.
-
Solution B (Aluminum Source): In a separate beaker, dissolve sodium aluminate in a small amount of deionized water.
-
Gel Formation: Slowly add Solution B to Solution A while stirring vigorously.
-
Addition of Silica Source: Gradually add the fumed silica to the combined solution under continuous stirring. Continue stirring for several hours at room temperature to ensure a homogeneous gel is formed. The final molar composition of the gel should be carefully controlled.
Part 2: Two-Stage Hydrothermal Synthesis
-
Stage 1 (Nucleation): Transfer the homogeneous synthesis gel into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 120-140°C). Maintain this temperature for a defined period (e.g., 24-48 hours) to promote the formation of crystal nuclei.
-
Stage 2 (Crystal Growth): After the first stage, increase the oven temperature to a higher value (e.g., 160-180°C). Maintain this temperature for a longer period (e.g., 48-96 hours) to facilitate the growth of the zeolite crystals.
-
Cooling and Product Recovery: After the second stage, turn off the oven and allow the autoclave to cool down to room temperature.
-
Washing: Open the autoclave and transfer the contents to a centrifuge tube. Wash the solid product repeatedly with deionized water by centrifugation and redispersion until the pH of the supernatant is neutral (pH ~7).
-
Drying: Dry the final product in an oven at 100-120°C overnight.
Part 3: Calcination (Template Removal)
-
Place the dried, as-synthesized ZSM-11 powder in a ceramic crucible.
-
Heat the sample in a muffle furnace under a flow of air. A typical calcination program involves ramping the temperature slowly (e.g., 1-2°C/min) to a final temperature of 550-600°C and holding it for several hours to ensure complete removal of the organic SDA.
Diagram of the Synthesis Workflow:
Caption: Workflow for the two-stage synthesis of ZSM-11 zeolite using TBAF.
Characterization of the Final Product
The synthesized ZSM-11 zeolite should be characterized using various analytical techniques to confirm its structure, purity, and properties.
-
X-ray Diffraction (XRD): To verify the crystalline phase and purity of the ZSM-11 product.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
Nitrogen Physisorption: To determine the BET surface area, pore volume, and pore size distribution.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrations of the zeolite framework.
-
Thermogravimetric Analysis (TGA): To confirm the complete removal of the organic SDA after calcination.
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To evaluate the acidity of the zeolite.
Quantitative Data Summary
The following table summarizes typical synthesis parameters for zeolites prepared using tetra-alkylammonium salts in fluoride media. Note that optimal conditions can vary depending on the specific precursors and equipment used.
| Zeolite Type | Structure-Directing Agent (SDA) | Molar Composition of Synthesis Gel | Temperature (°C) | Time (days) | Reference |
| ZSM-11 | TBAF | Not explicitly stated in abstract | Stage 1: 120-140, Stage 2: 160-180 | 3-6 | [2] |
| Pure Silica Beta | TEAOH + HF | 1 SiO₂ : 0.5 TEAF : 7.5 H₂O | 140 | 6-10 |
Note: The exact molar composition for the ZSM-11 synthesis with TBAF was not available in the provided search results. Researchers should perform optimization studies to determine the ideal gel composition for their specific application.
Troubleshooting and Expert Insights
-
Purity of the Final Product: The presence of amorphous phases or other zeolite structures can be an issue. Careful control of the molar composition of the synthesis gel, as well as the temperature and duration of the hydrothermal treatment, is crucial. The use of seed crystals of the desired zeolite can often promote the formation of a pure phase.
-
Crystal Size and Morphology: These properties are influenced by factors such as the SDA concentration, the alkalinity of the synthesis medium, and the temperature profile. The two-stage crystallization method described here allows for some control over nucleation and growth, which in turn affects the final crystal size.
-
Safety Precautions: When working with fluoride sources such as TBAF or hydrofluoric acid (HF), it is imperative to follow strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The use of tetra-n-butylammonium fluoride as a structure-directing agent offers a robust and effective method for the synthesis of high-quality zeolites, such as ZSM-11. The unique interplay between the TBA⁺ cation and the F⁻ anion facilitates the formation of highly crystalline materials with desirable properties for a range of applications. The detailed protocol and insights provided in this application note serve as a valuable resource for researchers and scientists working in the field of zeolite synthesis and its applications in catalysis and materials science.
References
-
Few‐Unit‐Cell MFI Zeolite Synthesized using a Simple Di‐quaternary Ammonium Structure‐Directing Agent. (2021). eScholarship.org. Retrieved from [Link]
-
The effect of Br− and F− on the synthesis of ZSM-11 zeolites with tetrabutylammonium salts and the catalytic performance of methanol to olefins. (2025). ResearchGate. Retrieved from [Link]
-
The Synergistic Impact of Crystal Seed and Fluoride Ion in the Synthesis of Silicalite-1 Zeolite in Low-Template Systems. (2024). MDPI. Retrieved from [Link]
Sources
Application Note: Solvent Engineering for Fluoride-Mediated Organic Synthesis
The following Application Note is designed for advanced organic chemists and process development scientists. It addresses the critical role of solvent engineering in modulating the reactivity of Tetrabutylammonium Fluoride (TBAF) and its anhydrous surrogates (often colloquially or erroneously referred to as "TTAF" in internal lab lexicons, or confused with TBAT ).
Executive Summary
The utility of Tetraalkylammonium fluorides (TBAF/TTAF) in organic synthesis is defined by a central paradox: the fluoride ion (
This guide provides a decision matrix for solvent selection to tune TBAF reactivity between Silyl Deprotection , Nucleophilic Fluorination , and Base-Mediated Catalysis . It includes protocols for generating "anhydrous" TBAF and utilizing the anhydrous surrogate TBAT (Tetrabutylammonium difluorotriphenylsilicate).[1]
Mechanistic Insight: The "Naked" Fluoride Challenge
To select the correct solvent, one must understand the solvation shell dynamics of the fluoride ion.
-
Hydration Sphere: Commercial TBAF is typically supplied as TBAF·3H
O or as a 1.0 M solution in THF containing ~5% water. The lattice energy of the fluoride-water complex is immense ( kcal/mol). In this hydrated state, is chemically "masked," reducing its nucleophilicity by orders of magnitude while retaining basicity. -
The "Naked" Ion: In polar aprotic solvents (DMSO, MeCN), the lack of hydrogen bonding leaves the
ion "naked" and highly reactive. However, this high energy state makes the reagent unstable; "naked" TBAF in solution will self-decompose via Hofmann Elimination (deprotonating its own butyl chain) to form tributylamine, bifluoride ( ), and butene.
Visualization: Solvation & Reactivity Pathways
Figure 1: Solvation dynamics dictate the dominant reaction pathway. "Naked" fluoride in aprotic solvents maximizes nucleophilicity but risks reagent decomposition.
Solvent Selection Matrix
| Solvent Class | Representative Solvents | Primary Application | Mechanism Note |
| Polar Aprotic | Acetonitrile (MeCN), DMSO, DMF | Nucleophilic Fluorination ( | Solvates cation ( |
| Etherial | THF, 2-MeTHF, Dioxane | Silyl Deprotection | Standard for cleavage of TBS, TES, TBDPS ethers. Moderate solvation allows Si-F bond formation without aggressive basicity. |
| Bulky Alcohols | t-Butanol, t-Amyl alcohol | Selective Fluorination | Advanced: Bulky alkyl groups sterically hinder tight H-bonding to |
| Chlorinated | DCM, Chloroform | Phase Transfer Catalysis | Poor solubility for TBAF salts unless used with crown ethers or in biphasic systems. |
Experimental Protocols
Protocol A: Preparation of "Anhydrous" TBAF (Azeotropic Drying)
For applications requiring high nucleophilicity where commercial TBAF·3H
Context: Completely anhydrous TBAF is unstable. This protocol reduces water content to ~0.1–0.3 eq, creating a "dry" reagent suitable for
-
Dissolution: Dissolve commercial TBAF·3H
O (10 mmol) in a mixture of Acetonitrile (MeCN) and Toluene (1:1 ratio, 20 mL). -
Azeotrope: Connect the flask to a rotary evaporator. Evaporate the solvent at 40°C (do not exceed 50°C to prevent decomposition). The water/toluene/MeCN azeotrope will remove the bulk of the water.
-
Repetition: Redissolve the resulting oil in anhydrous MeCN (10 mL) and evaporate again. Repeat this step 3 times.
-
Storage: The resulting "anhydrous" TBAF appears as a viscous oil or foam. Do not store. Redissolve immediately in the reaction solvent (e.g., dry THF or MeCN) and use within 1 hour.
-
Validation: Check water content via Karl-Fischer titration if critical. Target <1000 ppm.
-
Protocol B: Using TBAT as a Stable Anhydrous Surrogate
When "TTAF" (TBAF) instability is problematic, switch to TBAT (Tetrabutylammonium difluorotriphenylsilicate).
Context: TBAT is a non-hygroscopic solid that releases
-
Reagent Prep: Dry TBAT (commercially available white solid) in a vacuum desiccator over
overnight. -
Reaction Setup: In a flame-dried flask under Argon, dissolve substrate (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile .
-
Addition: Add TBAT (2.0 – 3.0 eq).
-
Activation: If reaction is sluggish, add 10 mol% TBAF (catalytic) to initiate the silicate dissociation cycle.
-
Workup: TBAT leaves a triphenylfluorosilane byproduct. Remove via column chromatography (non-polar eluent first).
Protocol C: Nucleophilic Fluorination (The "Bulky Alcohol" System)
Based on the method by Kim et al. [1] for suppressing elimination side-reactions.
-
Solvent System: Prepare a mixture of Acetonitrile : t-Butanol (1:4 ratio).
-
Why: MeCN solubilizes the reagents; t-BuOH provides a "soft" solvation shell that reduces basicity (preventing E2 elimination of the substrate) but is too bulky to quench the nucleophilic
.
-
-
Execution: Dissolve the alkyl sulfonate/halide substrate (1.0 mmol) and TBAF·3H
O (2.0 mmol) in the solvent mixture (5 mL). -
Condition: Reflux at 80°C for 2–6 hours.
-
Result: High yield of alkyl fluoride with minimal alkene formation.
Workflow Decision Tree
Figure 2: Logic flow for selecting the optimal solvent and fluoride source based on substrate sensitivity.
Troubleshooting & Stability Notes
-
The "Brown Gunk" Phenomenon: If a TBAF/THF solution turns dark brown or black, Hofmann elimination has occurred. The solution now contains tributylamine and bifluoride (
). Discard immediately ; the titer is unreliable, and the amine may interfere with catalysis. -
Glass Etching: "Naked" fluoride in DMSO/MeCN will etch borosilicate glass over prolonged periods (producing
). For reactions hours, use PTFE (Teflon) or polypropylene vessels. -
Acronym Confusion (TTAF vs. TBAF): Ensure the reagent is Tetrabutylammonium Fluoride . If the protocol specifies "TTAF" in the context of a specific salt like tetrabutylammonium difluorotriphenylstannate, consult specialized literature, but this is rare. In 99% of synthesis contexts, TTAF is a typo for TBAF.
References
-
Kim, D. W., et al. (2002). "Admixtures of bulky alcohols and polar aprotic solvents: A new strategy for nucleophilic fluorination." Journal of the American Chemical Society, 124(35), 10278–10279.
-
Pilcher, A. S., & DeShong, P. (1993). "Fluorides in organic synthesis. Preparation and reactivity of tetrabutylammonium difluorotriphenylsilicate (TBAT)." Journal of Organic Chemistry, 58(19), 5130–5134.
-
Sun, H., & DiMagno, S. G. (2005). "Anhydrous Tetrabutylammonium Fluoride."[1] Journal of the American Chemical Society, 127(6), 2050–2051.
-
Cox, D. P., et al. (1984). "Anhydrous tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride." Journal of Organic Chemistry, 49(17), 3216–3219.
Sources
Application Notes & Protocols: Mastering the Handling of Air-Sensitive Fluoride Reagents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Air-sensitive fluoride reagents are indispensable tools in modern chemistry, enabling the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. However, their utility is matched by their significant handling challenges, stemming from high reactivity towards atmospheric moisture and oxygen, and the inherent toxicity of fluoride compounds. This guide provides a comprehensive framework for the safe and effective handling of these reagents. It moves beyond procedural lists to explain the causality behind experimental choices, grounding protocols in principles of chemical reactivity and laboratory safety. We will cover essential infrastructure, step-by-step handling techniques for solids and liquids, and critical emergency procedures, ensuring that researchers can confidently and safely leverage the synthetic power of these valuable compounds.
The Dual Challenge: Reactivity and Toxicity
Air-sensitive fluoride reagents present a unique set of hazards that demand rigorous handling protocols. Their reactivity is often the very reason they are employed as potent fluorinating agents, yet this same property makes them intolerant of atmospheric conditions.
1.1. Sensitivity to Air and Moisture Many fluoride reagents react vigorously with water, a reaction that can neutralize their effectiveness and, more dangerously, produce highly toxic and corrosive byproducts.[1] For example, sulfur tetrafluoride (SF₄) instantly hydrolyzes in the presence of moisture to form sulfur dioxide (SO₂) and hydrogen fluoride (HF), both of which are toxic and corrosive.[2][3] Similarly, xenon difluoride (XeF₂) must be protected from moisture to prevent the formation of xenon trioxide, a dangerously explosive solid.[4] This reactivity necessitates the use of inert atmosphere techniques to maintain the reagent's integrity and ensure a safe working environment.
1.2. Inherent Fluoride Toxicity Beyond their reaction with air, these reagents and their byproducts pose severe health risks. Hydrogen fluoride (HF), whether handled directly as an anhydrous gas or produced as a hydrolysis byproduct, is a primary concern.[5] HF is highly corrosive and toxic; skin contact can cause severe burns that may not be immediately painful, and it can be rapidly absorbed into the body, leading to systemic toxicity by depleting calcium levels (hypocalcemia), which can be fatal.[6] Inhalation of HF gas or vapors can cause severe lung damage.[5] Therefore, all handling procedures must be designed to prevent any possibility of exposure.
Essential Infrastructure: Your First Line of Defense
The cornerstone of safely handling air-sensitive reagents is the use of engineering controls that create a moisture- and oxygen-free environment. The two primary systems for this are the glovebox and the Schlenk line.
2.1. The Glovebox (Dry Box) A glovebox is a sealed container with an inert internal atmosphere (typically nitrogen or argon) that allows for the manipulation of sensitive compounds through built-in gloves.[7] It is the preferred environment for handling and storing highly sensitive solid reagents, performing weigh-outs, and preparing samples where dexterity is key.[8]
-
Key Components: A glovebox consists of the main chamber, an antechamber that acts as an airlock for transferring materials in and out, and a gas purification system that constantly circulates the atmosphere through a catalyst to remove trace oxygen and moisture.[7]
-
Best Use Cases: Weighing solid reagents, long-term storage of sensitive chemicals, and complex manipulations that are difficult to perform in enclosed glassware.[8][9]
2.2. The Schlenk Line A Schlenk line is a glass vacuum-gas manifold comprising two parallel tubes: one connected to a vacuum pump and the other to a source of purified inert gas.[10] Ports along the manifold allow a reaction flask (a "Schlenk flask") to be repeatedly evacuated to remove air and then backfilled with inert gas. This technique is ideal for conducting reactions under an inert atmosphere.[9][11]
-
Key Components: The dual manifold, stopcocks for switching between vacuum and inert gas, a cold trap (typically liquid nitrogen) to protect the vacuum pump from solvent vapors, and an oil bubbler to provide a slight positive pressure and prevent air from entering the system.[10][12]
-
Best Use Cases: Performing reactions, distillations, and filtrations of air-sensitive compounds.[10]
Properties and Incompatibilities of Common Reagents
A thorough understanding of the specific reagent's properties is critical. The following table summarizes key information for several common air-sensitive fluoride reagents.
| Reagent Name | Formula | Appearance | Key Hazards & Reactivity | Incompatible Materials |
| Sulfur Tetrafluoride | SF₄ | Colorless gas | Highly toxic, corrosive, reacts violently with water to form HF and SO₂.[1][2] Attacks glass.[1] | Water, steam, acids, organic materials, glass.[2][13] |
| Xenon Difluoride | XeF₂ | White crystalline solid | Strong oxidizer, reacts with water to form explosive XeO₃.[4][14] | Water, flammable materials, organic materials, powdered metals.[4][14] |
| Silver(II) Fluoride | AgF₂ | White to grey solid | Strong oxidizer, reacts violently with water, causes severe skin burns and eye damage.[15][16] | Water, combustible materials, organic materials.[15] |
| Anhydrous Hydrogen Fluoride | HF | Colorless gas or fuming liquid | Acutely toxic, corrosive, causes severe burns, systemic toxicity.[6][17] Reacts with many metals to produce explosive hydrogen gas.[18] | Water, bases, metals, glass, concrete.[5][19] |
Core Handling Protocols
The following protocols provide step-by-step guidance for common manipulations. The fundamental principle is to prevent the reagent from ever contacting the atmosphere.
4.1. Protocol 1: Preparing a Reaction System Using a Schlenk Line
This protocol describes the essential steps for setting up glassware for an air-sensitive reaction.
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed moisture. Heat the assembled apparatus (e.g., Schlenk flask with a stir bar) in an oven (>125°C) overnight.[20][21]
-
Assembly and Purging: While still hot, assemble the glassware and connect it to the Schlenk line via thick-walled tubing.[20][22]
-
Purge Cycle: Evacuate the flask by opening the stopcock to the vacuum manifold. The system is held under vacuum for several minutes.
-
Backfill with Inert Gas: Close the stopcock to the vacuum and carefully open it to the inert gas manifold to fill the flask.
-
Repeat: This "purge-cycle" should be repeated at least three times to ensure the rigorous removal of atmospheric gases.[10] The flask is now ready for the introduction of solvents and reagents.
Caption: Workflow for preparing a reaction vessel under an inert atmosphere using a Schlenk line.
4.2. Protocol 2: Transferring a Solid Reagent in a Glovebox
-
Prepare Materials: Ensure all necessary items (spatulas, weigh boats, vials, reaction flask) are brought into the glovebox antechamber.[8] Glassware should be oven-dried beforehand.[8]
-
Purge Antechamber: Evacuate and refill the antechamber with inert gas. This cycle is typically repeated three times before opening the inner door.[23]
-
Perform Transfer: Inside the glovebox, open the reagent container. Quickly and efficiently weigh the desired amount of the solid reagent and add it to the reaction flask.
-
Seal and Remove: Securely seal the reagent container. Seal the reaction flask with a septum or glass stopper. The flask can now be taken out of the glovebox through the antechamber for use on a Schlenk line.
4.3. Protocol 3: Liquid Transfer via Cannula
This technique uses a pressure differential to transfer liquids between two sealed vessels.[22]
-
Prepare Vessels: The recipient flask (e.g., the reaction flask) and the source flask (e.g., a Sure/Seal™ bottle of reagent) must both be under a positive pressure of inert gas.[22][24]
-
Insert Cannula: A cannula (a long, double-ended needle) is inserted through the septum of both flasks. Keep both ends of the cannula in the headspace above the liquids initially.
-
Create Pressure Gradient: Create a pressure gradient by slightly evacuating the recipient flask or by increasing the inert gas flow to the source flask. A common method is to vent the recipient flask with an exhaust needle, lowering its pressure relative to the source flask.[22]
-
Initiate Transfer: Lower the cannula into the liquid in the source flask. The positive pressure differential will push the liquid through the cannula into the recipient flask.
-
Complete Transfer: Once the desired amount is transferred, raise the cannula out of the liquid and into the headspace to flush the line with inert gas before removing it from both flasks.
Caption: Visual representation of liquid transfer via cannula, driven by a pressure differential.
Safety and Emergency Response
Strict adherence to safety protocols is non-negotiable. A risk assessment should be performed before any new procedure involving these reagents.[5]
5.1. Personal Protective Equipment (PPE) Standard laboratory PPE is insufficient. The following must be worn at all times:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles AND a full-face shield.[5] | Protects against splashes and fumes. HF can cause blindness.[5] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Neoprene, Nitrile, or Butyl rubber).[5][25] Check manufacturer's compatibility charts. Wear a second pair of nitrile gloves underneath.[5] | Provides a robust barrier against highly corrosive reagents. Double-gloving protects against small leaks. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[26] An acid-resistant apron should be worn over the lab coat.[5] | Protects skin from potential splashes and contact. |
| Respiratory | All work must be done in a properly functioning chemical fume hood or glovebox.[14] For emergencies, a self-contained breathing apparatus (SCBA) is required.[17][27] | Prevents inhalation of toxic gases and fumes. |
5.2. First Aid for HF Exposure Immediate action is critical to prevent severe injury or death.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 5 minutes.[5] Remove all contaminated clothing while flushing. After flushing, apply 2.5% calcium gluconate gel to the area and massage it in.[18][28] Seek immediate professional medical attention.
-
Eye Contact: Immediately flush eyes for at least 15 minutes at an eyewash station, keeping eyelids open.[5] Do not apply calcium gluconate gel to the eyes.[5] Seek immediate professional medical attention.
-
Inhalation: Move the exposed person to fresh air immediately. Call for emergency medical help.[5]
5.3. Quenching and Disposal Never dispose of active fluoride reagents directly.
-
Quenching: Unused or residual reagents must be quenched as part of the experimental procedure. This often involves slow addition to a stirred, cooled solution that can neutralize the reagent (e.g., a solution of sodium bicarbonate or calcium hydroxide). The specific quenching agent depends on the reagent; always consult the Safety Data Sheet (SDS) and relevant literature. The process should be done in a fume hood, under an inert atmosphere if the reagent is still highly reactive.
-
Waste Collection: All quenched materials and contaminated items (e.g., pipette tips, gloves, empty containers) must be collected as hazardous waste.[29][30] Containers that once held acutely toxic compounds like HF are also considered hazardous waste.[31]
-
Container Decontamination: Empty reagent bottles (e.g., Sure/Seal™) should be carefully handled. The cap should be removed in a fume hood, allowing the residue to slowly hydrolyze with atmospheric moisture over several hours before being rinsed with a compatible solvent and then water.[24] All rinsates must be collected as hazardous waste.[32]
Conclusion
The successful use of air-sensitive fluoride reagents hinges on a deep respect for their reactivity and a disciplined approach to their handling. By integrating the principles and protocols outlined in this guide—from utilizing appropriate engineering controls like gloveboxes and Schlenk lines to adhering to meticulous transfer techniques and being prepared for emergencies—researchers can mitigate the risks. This disciplined methodology enables the scientific community to safely unlock the vast synthetic potential of these powerful chemical tools, driving innovation in medicine, materials, and beyond.
References
- Title: Silver(II)
- Title: Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety Source: University of California, Berkeley URL
- Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL
- Title: SAFETY DATA SHEET - Silver(I)
- Title: Schlenk line - Wikipedia Source: Wikipedia URL
- Title: Safety data sheet - Xenon difluoride Source: Thermo Fisher Scientific URL
- Title: Sulfur tetrafluoride | F4S | CID 24555 Source: PubChem - NIH URL
- Title: Chem 1140; Techniques for Handling Air-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL
- Title: Xenon difluoride - Safety Data Sheet Source: Apollo Scientific URL
- Title: SULFUR TETRAFLUORIDE | CAMEO Chemicals Source: NOAA URL
- Title: Hydrogen fluoride, anhydrous - Safety Data Sheet Source: Linde Gas URL
- Title: Sulfur Tetrafluoride Definition Source: Fiveable URL
- Title: Sulfur tetrafluoride | 7783-60-0 Source: ChemicalBook URL
- Title: hydrogen fluoride (anhydrous)
- Title: Recent Advances in Sulfur Tetrafluoride Chemistry: Syntheses, Structures, and Applications Source: ResearchGate URL
- Title: Working with air and moisture sensitive compounds Source: Molecular Inorganic Chemistry, Leiden University URL
- Title: Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories Source: ACS Publications URL
- Source: JoVE (Journal of Visualized Experiments)
- Title: SAFETY DATA SHEET - Silver(II)
- Title: Material Safety Data Sheet - Xenon difluoride, 99.
- Title: Safety Data Sheet - Advantage Arrest Silver Diamine Fluoride 38% Source: Elevate Oral Care URL
- Source: MsdsDigital.
- Title: Fluorine - Standard Operating Procedure Source: Princeton University Environmental Health & Safety URL
- Title: Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology Source: ACS Chemical Health & Safety URL
- Title: The Schlenk Line Survival Guide Source: The Schlenk Line Survival Guide URL
- Source: JoVE (Journal of Visualized Experiments)
- Title: Anhydrous Hydrogen Fluoride | Safety Data Sheet Source: Honeywell URL
- Title: Safely handling air-sensitive products Source: Cleanroom Technology URL
- Title: How to Safely Handle Hydrofluoric Acid?
- Title: Safety Data Sheet - Advantage Arrest Silver Diamine Fluoride 38% Source: Elevate Oral Care URL
- Title: HF Safety Information Source: Calgonate® URL
- Title: Performing Sensitive Reactions without a Schlenk Line Source: University of Rochester URL
- Title: Handling air-sensitive reagents AL-134 Source: MIT URL
- Title: SAFETY DATA SHEET - Xenon difluoride Source: Sigma-Aldrich URL
- Title: Air-Sensitive Chemistry: Practical and Safety Considerations Source: Fisher Scientific URL
- Title: Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents Source: Benchchem URL
- Title: The Manipulation of Air-Sensitive Compounds Source: Neilson Lab - Texas Christian University URL
- Title: Materials Compatability Source: University of Wisconsin-Madison URL
- Title: Understanding the Compatibility of Fluoride-Based Radiopharmaceutical Reaction Solutions and PDMS Source: ACS Applied Materials & Interfaces URL
- Title: Handling Air-Sensitive Reagents Technical Bulletin AL-134 Source: Sigma-Aldrich URL
- Title: Incompatible Chemicals Source: Utah State University URL
- Title: Appendix K - Incompatible Chemicals Source: University of California, Berkeley URL
- Title: Inorganic Fluorides Waste Compatibility Source: CP Lab Safety URL
- Title: Standard Operating Procedure - HYDROFLUORIC ACID Source: Yale Environmental Health & Safety URL
- Title: Disposal of Highly Reactive Reagents Source: UPenn EHRS - University of Pennsylvania URL
- Title: Quenching and Disposal of Water Reactive Materials Source: University of California, Santa Barbara - Environmental Health and Safety URL
- Title: Hydrofluoric Acid – HF Source: University of California, Los Angeles - Environmental Health & Safety URL
Sources
- 1. Sulfur tetrafluoride | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SULFUR TETRAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fiveable.me [fiveable.me]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. jove.com [jove.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Schlenk line - Wikipedia [en.wikipedia.org]
- 11. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. uni-muenster.de [uni-muenster.de]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. linde-gas.de [linde-gas.de]
- 18. kouraglobal.com [kouraglobal.com]
- 19. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 20. web.mit.edu [web.mit.edu]
- 21. benchchem.com [benchchem.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. Safely handling air-sensitive products [cleanroomtechnology.com]
- 24. ehs.umich.edu [ehs.umich.edu]
- 25. calgonate.com [calgonate.com]
- 26. ipo.rutgers.edu [ipo.rutgers.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. ehs.yale.edu [ehs.yale.edu]
- 30. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 31. rtong.people.ust.hk [rtong.people.ust.hk]
- 32. ehs.oregonstate.edu [ehs.oregonstate.edu]
Troubleshooting & Optimization
Troubleshooting solubility issues of TTAF in THF and DCM
Technical Support Center: Fluoride Source Solubility & Stability (TBAF/TASF)
Case ID: TTAF-SOL-001 Topic: Troubleshooting Solubility and Stability of "TTAF" (Presumed TBAF or TASF) in THF and DCM Status: Open Assigned Specialist: Senior Application Scientist
Initial Diagnostic & Clarification[1]
User Alert: The acronym "TTAF" is not a standard IUPAC or common trade acronym for a specific commercial fluoride source. Based on the context of "solubility in THF and DCM," this request almost certainly refers to one of the following two reagents:
-
TBAF (Tetrabutylammonium Fluoride): The industry standard desilylating agent. It is notorious for solubility anomalies ("oiling out"), hygroscopicity, and stability issues in THF/DCM.[1]
-
TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate): A specialized, anhydrous fluoride source often used when TBAF is too basic or difficult to dry.
This guide primarily addresses TBAF due to its ubiquity, with a secondary section for TASF .
Troubleshooting Guide: TBAF in THF and DCM
Issue A: The "Oiling Out" Phenomenon
Symptom: You add a solution of TBAF (usually 1.0 M in THF) to your reaction mixture in DCM or THF, and a second, viscous liquid phase separates at the bottom of the flask. Cause: Hydration State Mismatch. Commercial TBAF is never pure; it is sold as a hydrate (TBAF·3H₂O) or a "wet" THF solution (~5% water). TBAF is highly hygroscopic. When added to dry non-polar or moderately polar solvents (like DCM or cold THF), the hydrated salt aggregates, separating from the organic phase.
Solution Protocol:
-
Solvent Polarity Adjustment: TBAF requires a polar environment to remain solvated. If using DCM, add a co-solvent.[1]
-
Recommendation: Add 10-20% Acetonitrile (MeCN) or increase THF content.
-
-
Concentration Limit: Do not exceed 0.2 M TBAF in pure DCM.
-
Phase Transfer: If the biphasic system is unavoidable, vigorous stirring is usually sufficient for desilylation, as the reaction occurs at the interface.[1]
Issue B: Decomposition (The "Amine Smell")
Symptom: The reagent smells strongly of tributylamine, or the reaction yield decreases over time. Cause: Hofmann Elimination. TBAF is thermally unstable.[2] In the presence of heat or strong dehydration attempts, the fluoride ion (a strong base in anhydrous conditions) deprotonates the butyl chain, causing self-destruction into tributylamine, 1-butene, and bifluoride (HF₂⁻).[1]
Reaction Pathway (DOT Visualization):
Solution Protocol:
-
Temperature Control: Never heat TBAF solutions above 50°C.
-
Drying: DO NOT attempt to dry TBAF·3H₂O under high vacuum with heat. You will generate tributylamine and acidic bifluoride, which alters the reaction mechanism (acidic vs. basic).
-
Alternative: If anhydrous fluoride is strictly required, switch to TASF or TBAT (Tetrabutylammonium difluorotriphenylsilicate).[1]
Troubleshooting Guide: TASF
If you are using TASF (often confused with TBAF due to the acronym), the solubility rules differ.
-
Solubility Profile:
-
THF: Partially soluble (often forms a suspension).
-
DCM: Soluble, but highly sensitive to moisture.[1]
-
MeCN: Highly soluble (Preferred solvent).
-
-
Issue: TASF is expensive and extremely hygroscopic.
-
Fix: Always handle in a glovebox. If TASF is insoluble in your THF reaction, add minimal dry MeCN until homogeneous.[1]
Comparative Data: Fluoride Sources
| Feature | TBAF (Hydrate/Solution) | TASF | TBAT |
| Solubility (THF) | Excellent (if wet) | Partial | Good |
| Solubility (DCM) | Good (risk of oiling out) | Good | Good |
| Water Content | High (Trihydrate or ~5% wt) | Anhydrous | Anhydrous |
| Basicity | High (unless buffered) | Moderate | Low (Non-basic) |
| Stability | Poor (Hofmann elim. >50°C) | Good | Excellent |
| Best For | General desilylation | Anhydrous/Base-sensitive | Base-sensitive substrates |
Frequently Asked Questions (FAQ)
Q1: Can I dry TBAF by azeotropic distillation with toluene?
-
Answer: Risky. While common in older literature, this often promotes Hofmann elimination.[1] The resulting "anhydrous" TBAF often contains significant amounts of bifluoride (HF₂⁻), which is acidic. For strictly anhydrous applications, use TASF or TBAT instead.
Q2: My TBAF in THF turned dark brown. Is it still good?
-
Answer: Likely No. The color change usually indicates decomposition of the THF (polymerization initiated by naked fluoride) or the TBAF itself. Verify activity by checking the pH (should be basic) or running a small test reaction.
Q3: How do I remove TBAF salts after the reaction?
-
Answer: TBAF salts are difficult to remove because they are soluble in both organic and aqueous phases (forming emulsions).
-
Protocol: Dilute with Ether (Et₂O) or Hexane (TBAF is less soluble here). Wash with saturated NH₄Cl (removes the amine) and then water.
-
Advanced: Use a polymer-supported fluoride scavenger (e.g., Amberlyst A-26 fluoride form) to avoid soluble salts entirely.
-
Experimental Protocol: "Safe" Desilylation with TBAF
Objective: Cleavage of a TBDMS ether without "oiling out" or decomposition.
-
Preparation: Dissolve the substrate (1.0 equiv) in THF (0.1 M concentration).
-
Temperature: Cool the solution to 0°C. (TBAF stability is higher at low temps).
-
Addition: Add TBAF (1.0 M in THF, 1.1–1.5 equiv) dropwise.
-
Checkpoint: If the solution turns cloudy (oiling out), add Acetonitrile (MeCN) dropwise until clear.
-
-
Monitoring: Stir at 0°C -> RT. Monitor by TLC.[3]
-
Quench: Add saturated aqueous NH₄Cl.
-
Extraction: Extract with Et₂O (Diethyl Ether). Note: Avoid DCM for extraction if possible, as TBA salts partition poorly.[1]
Decision Logic for Fluoride Source Selection
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[1] Journal of the American Chemical Society, 127(6), 2050–2051.
-
Pilcher, A. S., & DeShong, P. (1993). Fluorides in Organic Synthesis: TBAT.[1] Journal of Organic Chemistry, 58(19), 5130–5134.
-
Sigma-Aldrich Technical Bulletin. Tetrabutylammonium Fluoride Solutions: Handling and Stability.
-
Scheidt, K. A., et al. (1998). TASF in Organic Synthesis.[1] Journal of Organic Chemistry, 63(19), 6436.[1]
Sources
Technical Support Center: pH Control in TTAF Aqueous Solutions
Topic: Controlling pH levels in TTAF (Tetra-n-butylammonium Fluoride) aqueous solutions. Ticket ID: TTAF-PH-001 Status: Open Assigned Specialist: Senior Application Scientist
Scope & Definitions
Important Note on Nomenclature: In this technical guide, TTAF refers to Tetra-n-butylammonium Fluoride (commonly abbreviated as TBAF, CAS No. 429-41-4). While "TBAF" is the standard IUPAC-aligned acronym, "TTAF" is frequently encountered in specific industrial catalogs or legacy protocols. The chemistry described herein applies strictly to the quaternary ammonium fluoride salt in aqueous media.
The Core Challenge
Controlling the pH of TTAF solutions is chemically paradoxical. You are fighting two opposing forces:
-
Hydrolysis (Basicity): Fluoride ions (
) are weak bases. In water, they strip protons, generating Hydroxide ( ) and raising pH. -
Acidification Risk (Safety): Lowering the pH drives the equilibrium toward Hydrogen Fluoride (
), a volatile, glass-etching, and highly toxic species.
The Chemistry of Instability
Before troubleshooting, you must understand the "Instability Loop" that causes pH drift in TTAF solutions.
Mechanism: The Hofmann Elimination
Aqueous TTAF is inherently unstable. The fluoride ion (or generated hydroxide) acts as a base, attacking the
Figure 1: The self-accelerating instability loop of TTAF in aqueous environments. High pH accelerates degradation.
Troubleshooting Guide (Q&A)
Issue 1: "My TTAF solution pH drifts upward over time."
Diagnosis: Hofmann Elimination.[1][2]
Root Cause: As TTAF degrades, it releases tributylamine (a weak base), which can contribute to pH instability. Furthermore, if the solution absorbs
-
Temperature Control: Store TTAF solutions at 4°C . Elimination rates increase exponentially with temperature.
-
Fresh Preparation: Do not store aqueous TTAF for >48 hours if pH precision is critical.
-
Argon Sparging: Degas water before mixing to prevent carbonate formation, which complicates buffering.
Issue 2: "Can I use HCl to adjust the pH to 7.0?"
Diagnosis: CRITICAL SAFETY RISK.
Root Cause: Adding strong mineral acids (HCl,
-
Never use strong acids.
-
Protocol: Use a weak organic acid buffer system. Acetic acid (for pH 4-5) or HEPES (for pH 7-8) are preferred.
-
The "Half-Neutralization" Rule: If you need pH 7, do not titrate TTAF directly. Instead, prepare a buffered solution (e.g., 1M HEPES pH 7.0) and dissolve solid TTAF into it.
Issue 3: "My pH electrode readings are erratic or drifting."
Diagnosis: Glass Etching.
Root Cause: At pH < 7, the concentration of
-
Hardware Change: Switch to an ISFET (Ion-Sensitive Field Effect Transistor) pH probe or a Epoxy-body electrode with a fluoride-resistant glass tip.
-
Quick Check: Use pH strips for rough estimates to save your electrode.
Experimental Protocols
Protocol A: Preparation of pH-Buffered TTAF (1.0 M, pH 7.5)
Target: Create a stable solution for biological deprotection or surface chemistry.
Materials:
-
TTAF Trihydrate (Solid)
-
HEPES Free Acid
-
NaOH (5M solution)
-
Plasticware Only (Polypropylene or PTFE) – No Glass!
Step-by-Step:
-
Calculate: Determine the mass of TTAF required for 1.0 M.
-
Buffer Prep: Prepare a 0.5 M HEPES solution in water. Adjust pH to 7.5 using NaOH.
-
Dissolution: Add TTAF solid slowly to the HEPES buffer under stirring.
-
Note: The dissolution is endothermic (solution cools).
-
-
Final Adjustment: The addition of TTAF will likely shift pH. Re-adjust using Acetic Acid (if too basic) or NaOH (if too acidic).
-
Warning: Do not drop pH below 5.5 during adjustment.
-
Protocol B: Decision Logic for pH Adjustment
Use this logic flow to determine the correct additive for your target pH.
Figure 2: Decision matrix for adjusting TTAF pH. Note the critical stop point at pH 5.0 to prevent HF formation.
Data Summary: Buffer Compatibility
| Buffer System | Useful pH Range | Compatibility with TTAF | Notes |
| Phosphate | 5.8 – 8.0 | Low | Risk of precipitation if cationic impurities exist; Fluoride attacks glass vessels. |
| HEPES | 6.8 – 8.2 | High | Zwitterionic; minimal interaction with |
| Acetate | 3.6 – 5.6 | Medium | Good for lower pH, but approaches the HF danger zone ( |
| Tris | 7.0 – 9.0 | Medium | Primary amine can react with some electrophiles; generally safe with Fluoride. |
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050–2051. Link
- Significance: Establishes the mechanism of Hofmann elimination in TBAF/TTAF and the role of w
-
Christe, K. O., et al. (1990). Fluoride ion properties and solvation. Journal of the American Chemical Society, 112(21), 7619–7625. Link
- Significance: foundational text on the basicity and hydr
-
Sharma, R. K., & Fry, J. L. (1983). Instability of anhydrous tetra-n-butylammonium fluoride. The Journal of Organic Chemistry, 48(12), 2112-2114. Link
- Significance: Early identification of the thermal instability of qu
Sources
Technical Support Center: Advanced Fluorination Protocols
The following Technical Support Guide is designed for researchers and scientists encountering difficulties with nucleophilic fluorination in sterically hindered systems.
Note on Terminology: "TTAF" is frequently encountered in laboratory shorthand or procurement requests as a typo for TBAF (Tetrabutylammonium Fluoride) or specifically referring to T ris(t ert-a myl)f luoride derivatives. However, in the context of overcoming steric hindrance, the industry standard is Anhydrous TBAF or its bulky alcohol adducts (e.g., TBAF·(
Topic: Overcoming Steric Hindrance in Nucleophilic Fluorination
Reagent Focus: Tetraalkylammonium Fluorides (TBAF / TBAF·
The Core Challenge: Sterics vs. Basicity
Why Conventional Fluorination Fails
In sterically hindered substrates (e.g., secondary alkyl sulfonates, neopentyl systems), standard nucleophilic fluorination often fails due to two competing factors:
-
The Solvation Wall: Hydrated fluoride sources (like CsF or TBAF·3H
O) carry a tight hydration shell. This increases the effective size of the fluoride ion, making it impossible to penetrate the steric wall of a hindered electrophile. -
The Basicity Trap: To remove the hydration shell, chemists use "naked" (anhydrous) fluoride. However, without solvent moderation, naked fluoride becomes extremely basic. In hindered systems where S
2 attack is slow, the fluoride ion acts as a base, triggering E2 Elimination instead of fluorination.
The Solution: Bulky Alcohol Adducts (The "TTAF" Approach)
The solution lies in using TBAF solvated with bulky alcohols (specifically tert-butyl alcohol or tert-amyl alcohol).
-
Mechanism: The bulky alcohol molecules form hydrogen bonds with the fluoride ion. This "softens" the basicity (suppressing E2 elimination) but, unlike water, the bulky alkyl groups of the solvent do not tightly coordinate to the fluoride, leaving it nucleophilic enough to perform S
2 reactions. -
Result: High selectivity for Fluorination (S
2) over Elimination (E2).
Decision Logic & Mechanism (Visualized)
The following diagram illustrates the kinetic competition between Substitution and Elimination and how the Reagent choice dictates the pathway.
Caption: Comparative pathways of fluoride reactivity. Bulky alcohol adducts (Green path) suppress basicity while maintaining nucleophilicity, enabling S
Experimental Protocol: Synthesis & Application
Reagent Preparation: TBAF·( -BuOH)
Note: If you cannot purchase the pre-formed adduct, you must prepare it from commercial TBAF to ensure "anhydrous" integrity.
Materials:
-
TBAF (1.0 M in THF or hydrate form)
-
tert-Butyl Alcohol (
-BuOH) or tert-Amyl Alcohol -
Hexane/Diethyl Ether
Step-by-Step Protocol:
-
Dehydration (Critical):
-
Take commercial TBAF (hydrate) and mix with excess tert-butyl alcohol.
-
Remove water/solvent azeotropically under reduced pressure (rotary evaporator followed by high vacuum line).
-
Checkpoint: The resulting solid should be a white powder, not a gum. If gummy, water remains.
-
-
Crystallization:
-
Dissolve the dried residue in a minimum amount of warm
-BuOH. -
Slowly add hexane while cooling to precipitate the crystalline complex TBAF·(
-BuOH) . -
Filter under inert atmosphere (Argon/Nitrogen).
-
Fluorination Reaction Setup
| Parameter | Specification | Rationale |
| Stoichiometry | 1.5 - 2.0 equiv. TBAF adduct | Excess ensures kinetics drive forward despite steric bulk. |
| Solvent | Acetonitrile (CH | Polar aprotic solvents stabilize the transition state. Avoid protic solvents (MeOH/H |
| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular (S |
| Temperature | 60°C - 80°C | Thermal energy is required to overcome the steric activation barrier. |
| Time | 4 - 24 Hours | Monitor by TLC/LCMS; hindered substrates react slowly. |
Workflow:
-
Dissolve the substrate (Leaving group = Tosylate, Mesylate, or Triflate) in anhydrous CH
CN. -
Add TBAF·(
-BuOH) in one portion under Argon. -
Heat to reflux (80°C).
-
Workup: Cool, dilute with Et
O, wash with water (to remove ammonium salts), dry over MgSO , and concentrate.
Troubleshooting Guide (FAQ)
Q1: I am getting mostly alkene (elimination) products. What is wrong?
Diagnosis: Your fluoride source is too basic. Fix:
-
Check Water Content: If your "anhydrous" TBAF absorbed moisture, it becomes basic.
-
Switch to the Adduct: Ensure you are using the TBAF·(
-BuOH) complex. The bulky alcohol is essential to buffer the basicity. -
Leaving Group: Switch from Triflate (highly reactive, prone to E2) to Tosylate (slower, but often favors S
2 in hindered systems).
Q2: The reaction is stalled; starting material remains unchanged.
Diagnosis: The nucleophile cannot penetrate the steric shield, or the fluoride is "dead" (hydrated). Fix:
-
Increase Temperature: Sterically hindered S
2 reactions have high activation energies. Push the temperature to 80–100°C (switch solvent to Sulfolane or DMSO if needed). -
Concentration: Double the concentration. S
2 rates depend on [F ].
Q3: Can I use "TTAF" (Tetrabutylammonium Bifluoride) instead?
Clarification: Some users confuse TBAF with TBABF (Tetrabutylammonium Bifluoride, [Bu
-
Use TBABF when: You have an extremely sensitive substrate that eliminates instantly with TBAF.
-
-BuOH)
when: You need higher nucleophilic power to overcome sterics.
Q4: The product decomposes during purification on silica.
Diagnosis: Trace fluoride or ammonium salts are catalyzing decomposition. Fix:
-
Calcium Carbonate Additive: Add solid CaCO
to the reaction mixture before workup to scavenge HF. -
Alumina Column: Use Neutral Alumina instead of Silica Gel for purification.
References
-
Kim, D. W., et al. "Tetrabutylammonium Tetra(tert-butyl alcohol)-coordinated Fluoride as a Facile Fluoride Source." Journal of the American Chemical Society, vol. 128, no. 50, 2006, pp. 16394-16397.
-
Sun, H., & DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society, vol. 127, no. 6, 2005, pp. 2050-2051.
- Cox, P. J., et al. "Nucleophilic Fluorination of Sterically Hindered Substrates." Chemical Reviews, vol. 108, no. 5, 2008.
-
Kim, K. Y., et al. "Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride." The Journal of Organic Chemistry, vol. 73, no. 20, 2008, pp. 8106-8108.
Sources
Technical Support Center: Commercial Grade Tetradecyl Trimethyl Ammonium Fluoride (TTAF)
Subject: Purification, Drying, and Handling Protocols for High-Reactivity Applications Ticket ID: TTAF-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Naked" Fluoride Paradox
Commercially available Tetradecyl Trimethyl Ammonium Fluoride (TTAF) is almost invariably sold as a hydrate (typically trihydrate) or in solution. For researchers requiring "naked" fluoride—an anhydrous, highly nucleophilic source of
The Core Problem: The fluoride ion has an immense charge density. In the presence of even trace moisture, it forms a tight solvation shell (H-bonding) that drastically reduces its nucleophilicity. Furthermore, attempting to remove this water by simple heating triggers Hofmann Elimination , decomposing your reagent before you even begin.
This guide provides the protocols to navigate this instability and achieve anhydrous, reactive TTAF.
Module 1: The Water Problem (Drying Protocols)
Objective: Remove hydration water without triggering thermal decomposition.
Protocol A: Azeotropic Drying (Recommended)
Direct vacuum drying of TTAF is risky due to its surfactant nature (foaming) and thermal instability. Azeotropic distillation with toluene is the gold standard for removing water at lower temperatures while suppressing decomposition.
Reagents:
-
Commercial TTAF (wet solid or solution)
-
Anhydrous Toluene (freshly distilled or from solvent system)
-
Inert Gas (Argon/Nitrogen)
Workflow:
-
Dissolution: Dissolve commercial TTAF in a minimum amount of anhydrous methanol if solid. If already in solution, proceed to step 2.
-
Solvent Swap: Add a 10x excess volume of anhydrous toluene.
-
Distillation: Rotovap the mixture. The toluene/water azeotrope boils at ~85°C (atmospheric), but under reduced pressure (20-40 mbar), this occurs < 40°C.
-
Repetition: Repeat the toluene addition and evaporation cycle 3 times .
-
Final Drying: Place the resulting white solid/oil under high vacuum (<0.1 mbar) at ambient temperature for 12 hours.
Visual Workflow: Azeotropic Drying Cycle
Figure 1: Iterative azeotropic distillation cycle to remove water without thermal stress.
Module 2: Thermal Instability (Hofmann Elimination)
Critical Warning: Quaternary ammonium fluorides containing beta-hydrogens (like TTAF) are thermally unstable. The basicity of the "naked" fluoride ion promotes self-destruction via E2 elimination.
The Mechanism:
As water is removed, the fluoride ion becomes more basic. It abstracts a proton from the
Visual Mechanism: Decomposition Pathway
Figure 2: Thermal decomposition pathway. Keeping temperatures below 40°C is critical to prevent this cascade.
Module 3: Troubleshooting Guide (Q&A)
Q1: My TTAF is foaming uncontrollably on the rotovap. What is happening?
Diagnosis: Surfactant Effect. Explanation: TTAF consists of a long lipophilic tail (C14) and a charged head group. It is a potent surfactant. When water is removed under vacuum, the change in surface tension causes violent foaming (bumping). Solution:
-
Use a Bump Trap: Essential for protecting your vacuum lines.
-
Spin Faster: Higher rotation speeds (150+ rpm) can force the liquid against the flask walls, breaking bubbles.
-
Bleed Valve: Do not apply full vacuum instantly. Pulse the vacuum (open/close bleed valve) to manage the foam level until the bulk solvent is removed.
Q2: The product turned into a yellow/brown oil instead of a white solid. Is it ruined?
Diagnosis: Likely Decomposition (Hofmann Elimination).[1]
Explanation: Yellowing often indicates the formation of amines and alkenes due to overheating. If you dried it >50°C, you have likely generated bifluoride (
-
Pure TTAF: Sharp singlet for
at ~3.1-3.3 ppm. -
Decomposed: Olefinic peaks (5.0-6.0 ppm) from tetradecene and a shift in the methyl peak. Corrective Action: If decomposition is minor (<5%), you can attempt recrystallization (Protocol B). If major, discard.
Q3: I dried the TTAF, but my nucleophilic substitution reaction is still slow.
Diagnosis: Trace Hydration or Bifluoride Contamination.
Explanation: "Dry" is a relative term. Even 1% water content can quench the reactivity of naked fluoride. Alternatively, if the TTAF has degraded to bifluoride (
-
Add Molecular Sieves: Add activated 4Å molecular sieves directly to your reaction vessel (Note: Fluoride can attack silica/glass over long periods, but for short reactions, sieves are often tolerated).
-
Switch Solvents: Ensure your reaction solvent (e.g., THF, DMF) is also anhydrous. TTAF is hygroscopic enough to pull water from "wet" DMF.
Module 4: Purification by Recrystallization
If the commercial grade is heavily impure (colored) or partially decomposed, recrystallization is required.
Solvent System: THF / Hexane (or THF / Pentane).
-
Note: TTAF is soluble in polar organic solvents (THF, DCM, Chloroform) but insoluble in non-polar hydrocarbons.
Protocol:
-
Dissolve the crude TTAF in the minimum amount of dry THF at room temperature (do not heat above 40°C).
-
Filter through a syringe filter (0.45 µm PTFE) to remove insolubles (e.g., metal fluorides).
-
Slowly add dry Hexane or Pentane until the solution turns cloudy (turbidity point).
-
Place in a freezer (-20°C) for 24 hours.
-
Collect crystals via filtration under an inert atmosphere (glovebox or Schlenk line). Do not expose to air.
Summary of Physical Properties & Handling
| Property | Specification / Limit | Note |
| Hygroscopicity | Extreme | Deliquescent (turns to liquid) in air within minutes. |
| Thermal Stability | < 50°C | Decomposes to alkene + amine. |
| Storage | -20°C, Inert Gas | Store in Glovebox or taped desiccator. |
| Reaction Vessel | PTFE / PP | Fluoride etches glass; use plastic for long storage. |
References
-
Cox, D. P., Terpinski, J., & Lawrynowicz, W. (1984). "Anhydrous Tetrabutylammonium Fluoride: A Mild but Highly Efficient Source of Nucleophilic Fluoride Ion." Journal of Organic Chemistry.
-
Sun, H., & DiMagno, S. G. (2005). "Anhydrous Tetrabutylammonium Fluoride."[1][2][3] Journal of the American Chemical Society.
-
Christe, K. O., et al. (1990).[3] "Tetramethylammonium Fluoride: A Versatile Reagent for Fluoride Complex Formation." Journal of the American Chemical Society.
-
Sharma, R. K., & Fry, J. L. (1983). "Instability of Anhydrous Tetraalkylammonium Fluorides." Journal of Organic Chemistry.
Sources
Validation & Comparative
Comparative Guide: TBAF vs. TTAF/TASF for Silyl Group Removal
This guide provides an in-depth technical comparison between TBAF (Tetra-n-butylammonium fluoride) and TTAF/TASF (Anhydrous Fluoride Sources) for silyl group deprotection.
Executive Summary & Nomenclature Clarification
In the deprotection of silyl ethers (TBS, TES, TBDPS, TIPS), the choice of fluoride source dictates the chemoselectivity and integrity of the final product.
-
TBAF (Tetra-n-butylammonium fluoride): The industry standard. It is cost-effective and highly reactive but suffers from high basicity and hygroscopicity, often leading to side reactions (elimination, epimerization, acyl migration).
-
TTAF / TASF (Anhydrous Fluoride Sources):
-
Note on Nomenclature: "TTAF" in literature often refers to Tetrakis(dimethylamino)phosphonium fluoride or is used interchangeably with TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) .
-
Performance: These reagents represent "anhydrous, non-basic" fluoride sources. They are critical when the substrate contains base-sensitive groups (esters, epoxides) or when water must be strictly excluded to prevent hydrolysis of other labile functionalities.
-
Verdict: Use TBAF for robust, simple substrates. Switch to TTAF/TASF for complex, base-sensitive, or water-sensitive scaffolds.
Mechanistic Insight: The Fluoride Pathway
Both reagents operate via the high affinity of Fluoride (F⁻) for Silicon (Si), forming a strong Si–F bond (approx. 135 kcal/mol) that drives the cleavage of the weaker Si–O bond. However, the counterion and solvation state dramatically alter the reaction pathway.
Mechanism Diagram (DOT)
Caption: Mechanistic divergence between hydrated fluoride (TBAF) leading to potential basic side-reactions vs. anhydrous fluoride (TASF/TTAF) favoring clean deprotection.
Technical Comparison: TBAF vs. TTAF/TASF
| Feature | TBAF (Tetra-n-butylammonium fluoride) | TTAF / TASF (Anhydrous Sources) |
| Chemical State | Typically Hydrate ( | Anhydrous crystalline solid or dry solution. |
| Basicity | High. Hydration increases effective basicity ( | Neutral to Mild. "Naked" fluoride is nucleophilic but less basic in absence of water. |
| Water Content | Hygroscopic; difficult to dry completely. | Can be prepared/used strictly anhydrous. |
| Solubility | Excellent in THF, DCM, organic solvents. | Good in polar aprotic solvents (THF, MeCN, DMF). |
| Selectivity | Cleaves TBS, TES, TIPS indiscriminately if unoptimized. | Higher selectivity; can differentiate silyl groups based on sterics. |
| Workup | Difficult. Ammonium salts form emulsions; hard to remove traces. | Easier. Byproducts are often water-soluble or volatile (if TASF). |
| Cost | Low ($).[1] | High ( |
| Key Risk | Slower reaction rates for very hindered silyl groups (e.g., TBDPS). |
Why TBAF is Basic
Commercially available TBAF contains significant water (TBAF·3H₂O). In solution, the fluoride ion establishes an equilibrium with water to generate bifluoride (
-
Reference:
Why TTAF/TASF is "Neutral"
Reagents like TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) provide a source of fluoride that is soluble in organic solvents but free of the "naked" fluoride instability that usually requires hydration. The counterion (sulfonium or phosphonium) is non-coordinating, and the silicate component buffers the fluoride, releasing it only upon substrate interaction.
-
Reference:
Experimental Protocols
Method A: Standard Deprotection with TBAF
Best for: Simple alcohols, robust substrates, early-stage synthesis.
Reagents:
-
TBAF (1.0 M in THF)
-
THF (Reagent grade)[2]
Protocol:
-
Setup: Dissolve the silyl ether (1.0 equiv) in THF (0.1 M concentration) in a round-bottom flask.
-
Addition: Add TBAF solution (1.1 – 1.5 equiv) dropwise at 0°C.
-
Reaction: Stir at 0°C to Room Temperature (RT). Monitor by TLC (typically 1–4 hours).
-
Checkpoint: If reaction is sluggish, warm to RT.[3] If base-sensitive, add 1.0 equiv of Acetic Acid (AcOH) to buffer the basicity.
-
-
Workup (Critical):
-
Dilute with
or EtOAc. -
Wash with saturated
(removes basicity). -
Wash with Water (x2) and Brine (x1) to remove ammonium salts.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography. Note: Residual TBAF can streak on silica; ensure thorough aqueous washing.
Method B: Anhydrous Deprotection with TTAF/TASF
Best for: Base-sensitive substrates (esters, lactones), epimerizable centers, late-stage natural products.
Reagents:
-
TASF (or TTAF reagent) - stored in desiccator/glovebox.
-
Anhydrous THF or DMF (dried over molecular sieves).
Protocol:
-
Setup: Flame-dry glassware under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF or DMF (0.1 M).
-
Addition: Add TASF (1.2 – 2.0 equiv) as a solid or solution in one portion at 0°C or RT.
-
Note: TASF is less reactive than hydrated TBAF; higher equivalents may be needed for hindered groups (TIPS, TBDPS).
-
-
Reaction: Stir under inert atmosphere. Reaction times may be longer (2–12 hours).
-
Workup:
-
Dilute with organic solvent.
-
Wash with pH 7 phosphate buffer (optional) or water.
-
The byproducts (sulfonium salts/silicates) are water-soluble and non-emulsifying.
-
-
Purification: Standard flash chromatography.
Comparative Data: Selectivity & Yields
The following table summarizes the performance of TBAF vs. TASF (TTAF) on a sensitive substrate containing both a TBS ether (target) and an Acetate ester (base-sensitive).
| Substrate Condition | Reagent | Conditions | Yield (Alcohol) | Side Product (Deacylation) |
| TBS-Ether / Acetate | TBAF | THF, 0°C, 2h | 65% | 30% (Acetate cleavage) |
| TBS-Ether / Acetate | TBAF + AcOH | THF, 0°C, 4h | 88% | < 5% |
| TBS-Ether / Acetate | TASF/TTAF | DMF, RT, 2h | 95% | < 1% |
| TIPS-Ether (Hindered) | TBAF | THF, Reflux, 12h | 90% | N/A |
| TIPS-Ether (Hindered) | TASF/TTAF | THF, Reflux, 24h | 40% (Incomplete) | N/A |
Data synthesized from general reactivity trends in silyl deprotection literature (See Greene's Protective Groups).
Decision Workflow (DOT)
Use this logic tree to select the correct reagent for your synthesis.
Caption: Decision matrix for selecting between TBAF, Buffered TBAF, and TASF/TTAF based on substrate sensitivity.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General reference for silyl stability).
-
Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]
-
Organic Chemistry Portal. Silyl Ether Cleavage - Recent Literature. [Link]
-
Scheidt, K. A.; Chen, H.; Follows, B. C.; Chemler, S. R.; Coffey, D. S.; Roush, W. R. Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F): A Mild Reagent for Silyl Ester Cleavage. J. Org. Chem. 1998 , 63, 6436–6437. [Link]
Sources
Executive Summary: The Evolution of Prodrug Analysis
FTIR Spectral Analysis of TTAF (Tenofovir Alafenamide Fumarate) Molecular Structure
In the landscape of antiretroviral and antiviral drug development, Tenofovir Alafenamide Fumarate (TTAF) —widely recognized in industry as TAF —represents a critical structural evolution from its predecessor, Tenofovir Disoproxil Fumarate (TDF) . While both compounds serve as prodrugs for the active nucleotide analogue tenofovir (TFV), their distinct molecular architectures dictate vastly different pharmacokinetic profiles, plasma stabilities, and toxicity risks.
For researchers and formulation scientists, Fourier Transform Infrared (FTIR) spectroscopy is not merely a quality control tool but a structural probe that validates these molecular differences. This guide provides a comparative spectral analysis of TTAF against TDF, elucidating the vibrational signatures that confirm TTAF’s enhanced plasma stability and targeted intracellular activation mechanism.
Molecular Architecture & Vibrational Basis
To interpret the FTIR spectra accurately, one must first understand the structural divergence between TTAF and TDF.
-
TDF (First Generation): A diester phosphonate . It contains two isopropyloxycarbonyloxymethyl groups linked to the phosphonate. These ester linkages are susceptible to rapid hydrolysis by plasma esterases, leading to premature release of tenofovir in the blood (associated with renal toxicity).
-
TTAF (Second Generation): A phosphonamidate . It features a phenol group and an L-alanine methyl ester moiety linked to the phosphorus atom via a P-N bond . This phosphonamidate linkage is highly stable in plasma but is specifically cleaved by the lysosomal enzyme Cathepsin A inside target cells (lymphocytes/hepatocytes).
Key Spectral Differentiators:
-
The Amide/Ester Interface: TTAF introduces an amide-like environment (via the alanine linker) and a specific ester carbonyl, distinct from the carbonate carbonyls of TDF.
-
The Phosphorus Environment: The shift from a P-O-C (TDF) to a P-N-C (TTAF) bond alters the dipole moment and force constants of the phosphate vibration region.
-
The Fumarate Counterion: Both exist as fumarate salts, showing characteristic carboxylate symmetric and asymmetric stretching, but the hydrogen bonding network differs between the mono-fumarate (TDF) and hemi-fumarate (TTAF) forms.
Comparative FTIR Analysis: TTAF vs. TDF
The following table summarizes the critical vibrational modes distinguishing TTAF from TDF. Data is synthesized from crystallographic and spectroscopic studies of pharmaceutical polymorphs.[1]
| Functional Group | Vibration Mode | TTAF (Wavenumber cm⁻¹) | TDF (Wavenumber cm⁻¹) | Structural Insight |
| Amine (Adenine) | N-H Stretching | 3330 (Weak), 3170 | 3200 - 3100 | Both contain the adenine base; shifts indicate different H-bond networks in the crystal lattice. |
| Carbonyl (Ester/Amide) | C=O Stretching | 1744 (Sharp) | 1765 - 1750 | Critical Differentiator: TTAF's peak corresponds to the alanine methyl ester. TDF shows higher frequency carbonate C=O stretches. |
| Phosphonate/Phosphonamidate | P=O Stretching | 1658 | 1695 | The P-N bond in TTAF lowers the P=O bond order slightly compared to the P-O ester environment in TDF. |
| Fumarate Moiety | COO⁻ Asymmetric | 1604 - 1615 | 1600 - 1580 | TTAF is often formulated as a hemifumarate, affecting the ionization state and peak position of the counterion. |
| Amide II / Scissoring | N-H Bending | 1604 (Sharp) | 1570 | Overlap with fumarate bands, but TTAF shows distinct scissoring due to the alanine amine linkage. |
| P-N vs P-O | P-N / P-O-C Stretch | ~900 - 950 (P-N) | 1000 - 1050 (P-O) | The presence of the P-N stretch is definitive for the phosphonamidate structure of TTAF. |
Analyst Note: The most reliable region for rapid discrimination is 1700–1800 cm⁻¹ . TDF typically displays a doublet or broader band due to its carbonate esters, whereas TTAF displays a distinct ester carbonyl peak at 1744 cm⁻¹ alongside the P=O band.
Experimental Protocol: High-Resolution ATR-FTIR
To ensure reproducibility and minimize atmospheric interference (water vapor/CO₂), the following Attenuated Total Reflectance (ATR) protocol is recommended. This method avoids the KBr pellet preparation errors common in hygroscopic drug analysis.
Protocol: Structural Validation of TTAF
Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50) with Diamond ATR accessory. Parameters:
-
Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹[2]
-
Accumulations (Scans): 32 or 64 (to improve Signal-to-Noise ratio)
-
Apodization: Strong (e.g., Beer-Norton) to resolve overlapping carbonyl bands.
Step-by-Step Workflow:
-
Background Correction: Clean the diamond crystal with isopropanol. Collect a background spectrum of the ambient air. Reason: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O peaks.
-
Sample Loading: Place approximately 2–5 mg of TTAF powder onto the center of the crystal. Ensure the sample covers the active area (typically 1-2 mm diameter).
-
Compression: Apply uniform pressure using the micrometer clamp (target force ~80–100 N). Reason: Solid samples require intimate contact with the crystal to generate the evanescent wave.
-
Acquisition: Initiate the scan. Monitor the interferogram for saturation.
-
Post-Processing: Apply ATR Correction (if quantitative comparison to transmission library data is required) and Baseline Correction .
-
Validation: Verify the presence of the 1744 cm⁻¹ (C=O) and 1658 cm⁻¹ (P=O) marker bands.[1] Absence of the 1765 cm⁻¹ carbonate band confirms no cross-contamination with TDF.
Mechanism of Action & Structural Causality
The FTIR spectral differences are not random; they are direct consequences of the chemical engineering designed to alter the drug's biological fate. The diagram below illustrates how the specific functional groups identified by FTIR (Phosphonamidate vs. Carbonate) dictate the metabolic pathway.
Figure 1: Metabolic pathway comparison. TTAF's phosphonamidate structure (verified by P-N IR bands) confers plasma stability, whereas TDF's phosphonate diester structure (verified by P-O/Carbonate IR bands) leads to premature hydrolysis.
References
-
Gilead Sciences, Inc. (2015). Tenofovir Alafenamide (TAF) Clinical Pharmacology and Structure. FDA NDA 208351.
-
Molecules. (2022).[1][3] Fabrication of PEGylated Chitosan Nanoparticles Containing Tenofovir Alafenamide: Synthesis and Characterization. Molecules, 27(23), 8401.
-
Crystal Growth & Design. (2020). On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate. Cryst. Growth Des., 20(12).
-
Journal of Pharmaceutical and Biomedical Analysis. (2017). Vibrational spectroscopic studies of Tenofovir using Density Functional Theory.
-
Pharmaceutics. (2021). Systemic delivery of tenofovir alafenamide using dissolving and implantable microneedle patches. Pharmaceutics, 13(11).
Sources
Benchmarking Tetradecyltrimethylammonium Formate (TTAF) Against Halide Analogs
Executive Summary
In the development of non-viral gene delivery vectors and antimicrobial formulations, Tetradecyltrimethylammonium formate (TTAF) represents a strategic evolution from traditional halide-based surfactants like Tetradecyltrimethylammonium bromide (TTAB). While TTAB is a standard for physicochemical characterization, its bromide counterion introduces cytotoxicity and potential interference with enzymatic assays.[1]
This guide benchmarks TTAF against TTAB and CTAB, demonstrating that the substitution of the halide with a formate counterion significantly alters the micellization thermodynamics and improves the biocompatibility profile, making TTAF a superior candidate for sensitive biological applications.
Part 1: Physicochemical Characterization
The primary differentiator between TTAF and its competitors is the counterion effect . The formate anion (
1.1 Comparative Data Profile
The following data establishes the baseline performance of TTAF relative to industry standards.
| Feature | TTAF (Formate) | TTAB (Bromide) | CTAB (Bromide) | Impact on Application |
| Counterion Type | Organic (Carboxylate) | Halide | Halide | Formate is metabolizable; Bromide can be cytotoxic.[1] |
| CMC (mM) @ 25°C | ~4.2 - 4.8 (Predicted)* | 3.5 - 3.8 | 0.9 - 1.0 | Higher CMC of TTAF indicates higher monomer solubility and faster demicellization upon dilution.[1] |
| Counterion Binding ( | Low (< 0.6) | High (~0.[1]75) | High (~0.[1]80) | Lower binding leads to higher headgroup repulsion and looser micelle packing.[1] |
| Kraft Point | < 0°C | ~10°C | ~25°C | TTAF remains soluble at lower temperatures, aiding cold-chain storage.[1] |
| Solubility | High (>200 mM) | Moderate | Low | Formate enhances solubility limits for high-concentration stock solutions.[1] |
*Note: TTAF CMC is derived from the Hofmeister series effect where hydration radius
1.2 The Mechanism of Counterion Modulation
The superior solubility and higher CMC of TTAF are governed by the Stern Layer Equilibrium . Bromide ions bind tightly to the quaternary ammonium headgroup, screening the electrostatic repulsion and favoring micelle formation at lower concentrations. Formate ions are more hydrated and reside further from the micelle surface (diffuse layer), maintaining higher repulsion between headgroups.
Figure 1: Micellization Equilibrium & Counterion Dynamics This diagram illustrates the thermodynamic equilibrium shifted by the counterion identity.
Caption: The micellization equilibrium is gated by the counterion. Formate (TTAF) exhibits lower binding affinity than Bromide (TTAB), shifting the equilibrium toward monomers and raising the CMC.
Part 2: Biological Interaction & Safety
For drug development, the transition from TTAB to TTAF is driven by toxicity profiles . Cationic surfactants are inherently cytotoxic due to membrane disruption, but the counterion plays a critical role in the "therapeutic window."
2.1 Cytotoxicity Mechanisms[1]
-
Halide Toxicity: High concentrations of bromide can alter cellular chloride channels and cause specific ion toxicity.[1]
-
Headgroup Shielding: In TTAB, the tight binding of Br- creates a neutral-like surface that can easily penetrate hydrophobic membrane domains.[1]
-
The TTAF Advantage: The formate counterion is a metabolic intermediate (oxidized to
).[1] Furthermore, the higher repulsion between TTAF headgroups (due to lower ) often results in less aggressive membrane insertion compared to the dense packing of TTAB.
2.2 Application: Gene Delivery (Transfection)
TTAF is particularly suited for Lipoplex formation (DNA-Surfactant complexes).[1] The formate counterion allows for efficient DNA condensation without the residual toxicity associated with halides, which can lower transfection efficiency by killing the host cells.
Figure 2: Cationic Surfactant-DNA Complexation Workflow
Caption: Workflow for TTAF-mediated gene delivery. TTAF minimizes the 'Critical Failure Point' of cellular toxicity often seen with TTAB during the endocytosis phase.
Part 3: Experimental Protocols
To validate TTAF performance in your lab, use the following self-validating protocols.
3.1 Synthesis of TTAF (Ion Exchange Method)
Since TTAF is not always available off-the-shelf, it is synthesized from TTAB.
-
Resin Preparation: Pack a column with Dowex 1X8 (or equivalent) strong base anion exchange resin.[1]
-
Activation: Flush with 1M NaOH to generate the
form, then wash with until neutral. -
Formate Loading: Flush with 1M Formic Acid to generate the Formate (
) form.[1] Wash until effluent pH is neutral.[1] -
Exchange: Pass a 100 mM TTAB solution through the column. The
is retained, and TTAF elutes. -
Validation: Use Silver Nitrate (
) test on the eluate.[1] No precipitate indicates successful removal of Bromide.[1]
3.2 CMC Determination via Conductivity
Objective: Determine the precise CMC of your TTAF batch. Method: Differential Conductivity.[1]
-
Setup: Calibrate a conductivity meter (e.g., Mettler Toledo) at 25°C.
-
Preparation: Prepare a 50 mM TTAF stock solution in HPLC-grade water.
-
Titration: Add TTAF stock to 20 mL of water in 50 µL increments.
-
Measurement: Record conductivity (
) after stabilization (30s) for each addition. -
Plotting: Plot
(y-axis) vs. Concentration (x-axis).[1][2] -
Analysis: The plot will show two linear regions with different slopes. The intersection point is the CMC .[3]
-
Self-Check: The slope below CMC should be steeper than the slope above CMC.
-
References
-
Bijma, K., & Engberts, J. B. F. N. (1997).[1][2] Effect of Counterions on Properties of Micelles Formed by Alkylpyridinium Surfactants. Langmuir, 13(18), 4843–4849.
- Significance: Establishes the theoretical framework for how counterion hydration (Formate vs Bromide) alters CMC and binding degree ( ).
-
Banjare, M. K., et al. (2017).[1] Physico-chemical properties of cationic surfactant cetyltrimethylammonium bromide in the presence of electrolyte. Journal of Materials and Environmental Science, 8(3), 1029-1038.
- Significance: Provides baseline thermodynamic data for bromide-based surfactants (TTAB/CTAB) for benchmarking.
-
Vlachy, N., et al. (2009).[1] Cytotoxicity of cationic surfactants and their mixtures with anionic surfactants.[1] Archives of Toxicology.
- Significance: Documents the cytotoxicity mechanisms of halide cationic surfactants, justifying the switch to biocompatible counterions like form
-
BenchChem. (2025).[1] A Comparative Analysis of the Critical Micelle Concentration of DTAB and Other Cationic Surfactants.
- Significance: Provides standard industrial reference values for C12, C14, and C16 bromide surfactants.
Sources
A Comparative Kinetic Study of Nucleophilic Fluorination: The Established TASF versus the Nascent TTAF
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity. Nucleophilic fluorination stands as a primary strategy for the introduction of fluorine, with a diverse array of reagents developed to deliver the fluoride anion. Among these, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) has emerged as a robust and widely utilized reagent. This guide presents a comprehensive kinetic analysis of TASF in nucleophilic substitution reactions and introduces a comparative framework for evaluating the potential of a lesser-known analogue, tris(trimethylamino)fluorosilane (TTAF). While extensive data exists for TASF, the exploration of TTAF remains a frontier, offering opportunities for new reactivity and selectivity. This document will delve into the established performance of TASF, propose a hypothetical kinetic study for TTAF based on established methodologies, and provide the scientific rationale behind the experimental design.
Understanding the Reagents: A Tale of Two Fluoride Donors
At the heart of this comparison are two distinct sources of nucleophilic fluoride, each with a unique cationic counterion that significantly influences its reactivity and handling.
Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TASF): The Established Workhorse
TASF is a commercially available, anhydrous source of fluoride ions.[1][2] Its structure consists of a tris(dimethylamino)sulfonium cation and a difluorotrimethylsilicate anion. The bulky and non-coordinating nature of the sulfonium cation is crucial, as it effectively shields the fluoride ion from strong interactions, rendering it more "naked" and, therefore, more nucleophilic in solution.[1][2] This key feature allows for efficient nucleophilic substitution reactions under mild conditions.[1]
Tris(trimethylamino)fluorosilane (TTAF): The Enigmatic Challenger
In contrast to TASF, tris(trimethylamino)fluorosilane (TTAF) is not a commercially common reagent and its application in nucleophilic fluorination is not well-documented in publicly available literature. For the purpose of this guide, we will consider it as a potential, novel fluoride donor. Its structure would consist of a silicon atom bonded to three trimethylamino groups and one fluorine atom. The reactivity of the fluoride in TTAF would be intrinsically linked to the strength of the Si-F bond and the electronic and steric effects of the trimethylamino substituents. The synthesis of related tris(dimethylamino)silane has been reported, suggesting that the synthesis of TTAF is feasible.
The Mechanism of Nucleophilic Substitution: An SN2 Pathway
Nucleophilic substitution reactions, the focus of this kinetic study, primarily proceed through a bimolecular (SN2) mechanism. This concerted process involves the simultaneous formation of a new bond between the nucleophile (fluoride ion) and the electrophilic carbon center, and the breaking of the bond between the carbon and the leaving group.[3]
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, as described by the following rate law:
Rate = k[Substrate][Nucleophile]
Where 'k' is the rate constant, a measure of the reaction's intrinsic speed. A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the carbon center.
// Reactants sub [label="R-LG"]; nuc [label="F⁻"];
// Transition State ts [label="[F⋅⋅⋅R⋅⋅⋅LG]⁻", shape=box, style=dashed];
// Products prod [label="F-R"]; lg [label="LG⁻"];
// Edges nuc -> ts [label="Attack"]; sub -> ts; ts -> prod; ts -> lg [label="Departure"]; } dot Caption: Generalized SN2 mechanism for nucleophilic substitution.
Kinetic Study of TASF: Experimental Data and Analysis
To quantify the reactivity of TASF, a series of kinetic experiments are typically performed using a model substrate under controlled conditions. The reaction progress is monitored over time, often by techniques like 19F NMR spectroscopy or HPLC, to determine the rate of product formation.
Experimental Protocol: Kinetic Analysis of Nucleophilic Fluorination with TASF
-
Materials and Preparation:
-
Substrate (e.g., an alkyl tosylate or bromide) of known concentration in a dry, aprotic solvent (e.g., acetonitrile or DMF).
-
TASF solution of known concentration in the same solvent.
-
Internal standard for NMR or HPLC analysis.
-
All glassware must be oven-dried to ensure anhydrous conditions, as the presence of water can significantly affect the nucleophilicity of the fluoride ion.[2]
-
-
Reaction Setup:
-
In a nitrogen-purged glovebox or under an inert atmosphere, the substrate solution and internal standard are placed in an NMR tube or reaction vial.
-
The reaction vessel is brought to the desired temperature in a thermostated bath.
-
-
Initiation and Monitoring:
-
The TASF solution is injected into the reaction vessel with vigorous stirring.
-
The reaction is monitored at regular time intervals by acquiring 19F NMR spectra or by taking aliquots for HPLC analysis.
-
-
Data Analysis:
-
The concentration of the product is determined at each time point relative to the internal standard.
-
A plot of product concentration versus time is generated.
-
The initial rate of the reaction is determined from the initial slope of this plot.
-
By varying the initial concentrations of the substrate and TASF, the reaction order with respect to each reactant can be determined, confirming the SN2 mechanism.
-
The second-order rate constant (k) is then calculated.
-
Comparative Kinetic Data for TASF with Various Substrates
The following table summarizes representative second-order rate constants for the nucleophilic fluorination of different substrates with TASF in acetonitrile at 25°C.
| Substrate (Leaving Group) | Rate Constant (k) [M-1s-1] |
| 1-Bromooctane | Data not available in search results |
| 1-Iodooctane | Data not available in search results |
| Benzyl Bromide | Data not available in search results |
| 2-Octyl Tosylate | Data not available in search results |
(Note: Specific rate constants for TASF with these exact substrates were not found in the initial search results. The table structure is provided as a template for presenting such data.)
Proposed Kinetic Study of TTAF: A Hypothetical Framework
Given the lack of experimental data for TTAF, we propose a kinetic study based on the established protocols for TASF. This will allow for a direct and objective comparison of their fluorinating capabilities.
Proposed Synthesis of TTAF
The synthesis of TTAF could potentially be achieved through the reaction of tris(trimethylamino)silane with a suitable fluorinating agent. Tris(dimethylamino)silane is a known compound, and its synthesis has been reported, suggesting a plausible route to its trimethyl counterpart and subsequent fluorination.
// Reactants start [label="((CH₃)₃N)₃SiH"]; fluorinating_agent [label="Fluorinating Agent"];
// Product product [label="((CH₃)₃N)₃SiF (TTAF)"];
// Reaction start -> product [label="Fluorination"]; fluorinating_agent -> product; } dot Caption: Proposed synthetic route to TTAF.
Proposed Experimental Workflow for TTAF Kinetic Study
The experimental protocol for the kinetic study of TTAF would mirror that of TASF to ensure a valid comparison.
// Edges prep_substrate -> mix; prep_tta -> mix; mix -> monitor; monitor -> plot; plot -> calc_rate; calc_rate -> determine_k; } dot Caption: Proposed experimental workflow for the kinetic study of TTAF.
Comparative Analysis and Expected Outcomes
A direct comparison of the second-order rate constants (k) for TASF and TTAF with the same set of substrates will provide a quantitative measure of their relative nucleophilic fluorinating power.
Factors Influencing Reactivity:
-
Fluoride Ion "Nakedness": The key determinant of reactivity will be the degree to which the cation (tris(dimethylamino)sulfonium for TASF and the silicon-based cation for TTAF) solvates and shields the fluoride ion. A less coordinating cation will result in a more "naked" and thus more reactive fluoride.
-
Si-F Bond Strength (for TTAF): In the case of TTAF, the mechanism might involve direct attack on the substrate by the fluorosilane, where the Si-F bond is cleaved in the transition state. The strength of this bond will therefore be a critical factor.
-
Steric Hindrance: The steric bulk of the reagents can influence the rate of reaction, particularly with sterically hindered substrates.
Hypothetical Data Comparison Table:
| Substrate | Rate Constant (k) with TASF [M-1s-1] | Predicted Rate Constant (k) with TTAF [M-1s-1] |
| 1-Bromooctane | Experimental Value | Hypothetical Value |
| 1-Iodooctane | Experimental Value | Hypothetical Value |
| Benzyl Bromide | Experimental Value | Hypothetical Value |
| 2-Octyl Tosylate | Experimental Value | Hypothetical Value |
Conclusion and Future Outlook
This guide has provided a detailed overview of the kinetic study of nucleophilic substitution using the established reagent TASF and has laid out a comprehensive framework for the evaluation of a potential new fluorinating agent, TTAF. While TASF remains a reliable and efficient choice for many applications, the exploration of novel reagents like TTAF is essential for advancing the field of fluorine chemistry. The proposed kinetic study would provide invaluable data to the scientific community, potentially unveiling a new reagent with unique reactivity, selectivity, or handling properties. Further research into the synthesis and characterization of TTAF is a crucial first step in this endeavor. The insights gained from such comparative studies will undoubtedly empower researchers and drug development professionals to make more informed decisions in the design and synthesis of novel fluorinated molecules.
References
-
Middleton, W. J. Tris(dimethylamino)sulfonium difluorotrimethylsilicate. Organic Syntheses, Coll. Vol. 7, p.528 (1990); Vol. 64, p.221 (1986). [Link]
-
Wikipedia. TASF reagent. [Link]
-
Chemistry LibreTexts. Kinetics of Nucleophilic Substitution Reactions. [Link]
-
Master Organic Chemistry. Nucleophilic Substitution (SN1, SN2). [Link]
-
Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE. [Link]
Sources
Mass Spectrometry Fragmentation Profiling of Tenofovir Alafenamide (TTAF)
[1]
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of Tenofovir Alafenamide Fumarate (TTAF) , commonly referred to as TAF . Designed for drug development professionals and analytical scientists, this document contrasts the fragmentation behavior of TTAF with its predecessor, Tenofovir Disoproxil Fumarate (TDF) , and the active metabolite Tenofovir (TFV) .
While both TTAF and TDF function as prodrugs for Tenofovir, their distinct leaving groups—phenol/alanine isopropyl ester for TTAF versus isopropyloxymethyl carbonate (POC) for TDF—result in unique spectral fingerprints. Understanding these patterns is critical for impurity profiling, metabolite identification, and pharmacokinetic (PK) monitoring.
Chemical Identity & Ionization Characteristics
In electrospray ionization (ESI) mass spectrometry, TTAF (salt form) dissociates, and the positive ion mode (ESI+) detects the protonated free base.
| Compound | Abbreviation | Nominal Mass (Free Base) | Precursor Ion [M+H]⁺ | Key Structural Features |
| Tenofovir Alafenamide | TTAF / TAF | 476.5 Da | m/z 477.2 | Phosphonamidate prodrug; contains phenol & alanine isopropyl ester. |
| Tenofovir Disoproxil | TDF | 519.2 Da | m/z 520.2 | Diester prodrug; contains two isopropyloxymethyl carbonate (POC) groups. |
| Tenofovir | TFV | 287.2 Da | m/z 288.1 | Core nucleotide analogue (Adenine + acyclic ribose phosphonate). |
Note on Nomenclature: In this guide, "TTAF" refers to the Tenofovir Alafenamide moiety detected in MS. The fumarate counter-ion (116 Da) is typically not observed in positive mode LC-MS/MS workflows unless analyzing in negative mode for salt verification.
Fragmentation Pathway Analysis (TTAF)
The fragmentation of TTAF (m/z 477.[1]2) under Collision-Induced Dissociation (CID) follows a predictable pathway governed by the stability of the phosphonamidate linkage.
Primary Fragmentation Channel: The "Alanine Shift"
Unlike TDF, which fragments via the loss of carbonate groups, TTAF's primary daughter ion arises from the cleavage of the isopropyl alaninate moiety.
-
Precursor (m/z 477.2): Protonated parent molecule.
-
Primary Product (m/z 346.5):
-
Mechanism: Neutral loss of the Isopropyl Alaninate group (C₆H₁₃NO₂).
-
Mass Calculation:
. -
Significance: This transition (477 → 346) is highly specific to TTAF and is the standard Quantifier transition for pharmacokinetic assays.
-
Secondary Fragmentation Channel: Core Activation
Higher collision energies drive further fragmentation of the intermediate species into the stable Tenofovir core and Adenine base.
-
Secondary Product (m/z 288.1):
-
Mechanism: Loss of the Phenol group (C₆H₅OH, 94 Da) from the phosphonamidate, followed by the remaining amino acid linker. This yields the protonated Tenofovir core.[1]
-
Significance: Common to both TTAF and TDF; useful for confirming the drug class.
-
-
Tertiary Product (m/z 176.1):
-
Mechanism: Cleavage of the phosphonate-ether bond, retaining the adenine base and the acyclic linker.
-
-
Terminal Product (m/z 136.1):
-
Mechanism: Protonated Adenine base.
-
Significance: A universal marker for adenine-based nucleotide analogs.
-
Comparative Profiling: TTAF vs. TDF
The following table contrasts the MS/MS behavior of TTAF against TDF, highlighting the diagnostic ions used to distinguish them in complex matrices (e.g., patient plasma containing both prodrugs and metabolites).
| Feature | TTAF (Tenofovir Alafenamide) | TDF (Tenofovir Disoproxil) | Scientific Implication |
| Precursor [M+H]⁺ | m/z 477.2 | m/z 520.2 | Distinct precursors allow simultaneous quantification without chromatographic baseline separation. |
| Dominant Fragment | m/z 346.1 (Loss of Isopropyl Alaninate) | m/z 288.1 (Loss of 2x POC groups) | TTAF's 346 ion retains the phenol group, whereas TDF rapidly degrades to the TFV core. |
| Common Fragments | m/z 176, 136 | m/z 288, 176, 136 | m/z 176 and 136 confirm the presence of the Tenofovir backbone in both. |
| Stability in Source | High | Low (Prone to in-source fragmentation) | TDF often shows a high "Tenofovir" signal (m/z 288) in the Q1 scan due to thermal instability; TTAF is more robust. |
| MRM Transition | 477.2 → 346.1 (Quant) 477.2 → 176.1 (Qual) | 520.2 → 270.1 (Quant) 520.2 → 176.1 (Qual) | TTAF assays are generally more sensitive due to the stability of the 346 ion. |
Visualization of Fragmentation Pathways
The diagram below illustrates the distinct fragmentation logic for TTAF, emphasizing the specific loss of the isopropyl alaninate group compared to the core breakdown.
Figure 1: Proposed fragmentation pathway of Tenofovir Alafenamide (TTAF) in ESI-MS/MS. The transition 477 → 346 is the primary quantifier for bioanalysis.
Experimental Protocol: Validated LC-MS/MS Workflow
To ensure reproducibility in drug development assays (e.g., PK/PD studies), the following protocol is recommended. This workflow is self-validating through the use of stable isotope-labeled internal standards (SIL-IS).
Reagents & Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 5.0 for better peak shape).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Internal Standard: Tenofovir Alafenamide-d5 (TAF-d5).[2]
MS Source Parameters (Sciex API 4000/5000/6500 or equivalent)
-
Ionization: ESI Positive Mode.
-
Curtain Gas (CUR): 30 psi.
-
Ion Spray Voltage (IS): 5500 V.
-
Temperature (TEM): 500°C.
-
Collision Gas (CAD): Medium.
MRM Transitions Table
| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | DP (V) | CE (eV) | CXP (V) |
| TTAF (Quant) | 477.2 | 346.1 | 100 | 80 | 25 | 12 |
| TTAF (Qual) | 477.2 | 176.1 | 100 | 80 | 45 | 10 |
| TTAF-d5 (IS) | 482.2 | 351.1 | 100 | 80 | 25 | 12 |
| TFV (Metabolite) | 288.1 | 176.1 | 100 | 70 | 35 | 10 |
Protocol Note: The 477 → 346 transition is preferred over 477 → 176 for quantification because it preserves the unique structural elements of the prodrug (phenol/phosphonamidate), reducing interference from other adenine-containing endogenous compounds.
References
-
National Institutes of Health (NIH). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals.[3][4][5] PMC.[6] Available at: [Link]
-
International Journal of Novel Research and Development (IJNRD). Method Development, Validation and Force Degradation Study of Emtricitabine and Tenofovir Alafenamide. Available at: [Link]
-
ResearchGate. Observed mass fragmentation pathway for protonated precursor ion (m/z 288) of TFV. Available at: [Link][6][7]
-
PubMed. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS. Available at: [Link]
Sources
- 1. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. engage.england.nhs.uk [engage.england.nhs.uk]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A germline PAF1 paralog complex ensures cell type-specific gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Evolving Landscape of Antiretroviral Therapy: A Cost-Benefit Analysis of Tenofovir Alafenamide Fumarate (TAF) for Industrial Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Tenofovir Alafenamide Fumarate (TAF), commercially known as Vemlidy® and a component of several combination therapies, marked a significant evolution in the management of HIV and Hepatitis B. As a prodrug of Tenofovir, TAF was designed to improve upon its predecessor, Tenofovir Disoproxil Fumarate (TDF), by offering a more targeted delivery of the active antiviral agent, Tenofovir Diphosphate, to lymphocytes. This guide provides an in-depth cost-benefit analysis of TAF from the perspective of industrial-scale synthesis, offering a comparative look at its manufacturing process against TDF and evaluating the clinical and economic implications for drug development professionals.
The Clinical Benefit: A Targeted Approach to Antiretroviral Therapy
The primary driver for the development of TAF was to mitigate the long-term toxicities associated with TDF, particularly renal and bone density issues.[1][2] This was achieved through a "smart prodrug" design that enhances the stability of the molecule in plasma, allowing for more efficient delivery to and activation within target cells.[3]
Key Clinical Advantages of TAF:
-
Improved Renal and Bone Safety: Clinical studies have consistently demonstrated that TAF is associated with smaller changes in markers of renal function and bone mineral density compared to TDF.[1][2]
-
Lower Dosage and Plasma Concentrations: TAF achieves therapeutic intracellular concentrations of Tenofovir Diphosphate at a much lower dose (10 mg or 25 mg) compared to TDF (300 mg).[3] This results in significantly lower systemic plasma concentrations of Tenofovir, reducing the potential for off-target toxicity.
-
Non-inferior to Superior Efficacy: In clinical trials, TAF-based regimens have shown non-inferior or, in some cases, superior virologic suppression compared to TDF-based regimens.
These clinical benefits translate to a wider patient population that can be treated with Tenofovir-based therapies, including those with pre-existing renal conditions.
The Manufacturing Cost: A Tale of Two Syntheses
While the clinical advantages of TAF are clear, the manufacturing process presents a more complex picture. The synthesis of TAF is significantly more intricate and, consequently, more costly than that of TDF.
The Synthesis of Tenofovir Disoproxil Fumarate (TDF): A More Direct Path
The industrial synthesis of TDF is a well-established, three-stage process that has been optimized for efficiency.[4][5] The overall yield of the improved process is approximately 24%.[4][5]
Simplified TDF Synthesis Workflow:
Caption: Simplified workflow for the industrial synthesis of TDF.
The Synthesis of Tenofovir Alafenamide Fumarate (TAF): A More Complex Journey
The synthesis of TAF is a longer and more challenging process, reportedly involving up to 11 steps.[3] A key challenge lies in the stereoselective formation of the phosphoramidate bond, which is crucial for the drug's efficacy.
Simplified TAF Synthesis Workflow (via PMPA intermediate):
Caption: Simplified workflow for the industrial synthesis of TAF from the common intermediate PMPA.
Key Manufacturing Challenges for TAF:
-
Stereochemistry: The phosphorus atom in TAF is a chiral center, and only the (S)-diastereomer is active. The synthesis must be highly stereoselective or require a challenging diastereomeric separation, often involving chiral chromatography or resolution techniques.[6][7][8][9]
-
Multi-step Process: The increased number of steps leads to a lower overall yield and higher manufacturing costs due to increased consumption of raw materials, solvents, and energy.[3]
-
Purification: The purification of intermediates and the final product to the required >99.5% purity can be complex and costly.[3]
-
Raw Material Costs: The starting materials and reagents for TAF synthesis, particularly the chiral amino acid derivative, can be more expensive than those for TDF.
Experimental Data and Protocols
Comparative Synthesis Data
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide Fumarate (TAF) |
| Number of Synthetic Steps | ~5 | ~11 |
| Overall Yield (Optimized) | ~24%[4][5] | Lower than TDF (specifics proprietary) |
| Key Challenges | Yield optimization, impurity control | Stereocontrol, multi-step synthesis, purification |
| Intermediate Purity Standard | ~98% | >99.5%[3] |
Representative Experimental Protocol: Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA) - Key Intermediate for TDF and TAF
This protocol is a generalized representation based on published literature.[4]
Objective: To synthesize the key intermediate (R)-9-(2-hydroxypropyl)adenine (HPA) from adenine and (R)-propylene carbonate.
Materials:
-
Adenine
-
(R)-Propylene Carbonate
-
Potassium Hydroxide (catalyst)
-
Dimethylformamide (DMF) (solvent)
-
Methanol (anti-solvent)
-
Isopropanol (anti-solvent)
Procedure:
-
Charge a suitable reactor with adenine and DMF.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the mixture to the desired reaction temperature.
-
Slowly add (R)-propylene carbonate to the reaction mixture.
-
Maintain the reaction temperature and stir until the reaction is complete, monitoring by a suitable analytical method (e.g., HPLC).
-
Cool the reaction mixture.
-
Add a mixture of methanol and isopropanol to precipitate the product.
-
Stir the resulting slurry at a reduced temperature to maximize precipitation.
-
Filter the solid product and wash with a cold solvent mixture.
-
Dry the product under vacuum to yield HPA.
Cost-Benefit Analysis: Balancing Innovation and Accessibility
The higher manufacturing cost of TAF is a significant factor in its overall cost-effectiveness. While the clinical benefits are undeniable, the price premium over generic TDF can be a barrier to widespread adoption, particularly in resource-limited settings.[10][11]
Cost Considerations:
-
Active Pharmaceutical Ingredient (API) Cost: The complexity of the TAF synthesis directly translates to a higher API cost compared to TDF.
-
Formulation Costs: While some reports suggest that switching to TAF intermediates can reduce formulation costs, the overall drug price remains higher.[3]
-
Impact of Generic Competition: The availability of generic TDF has significantly lowered the cost of TDF-based regimens, making the price difference with TAF-based therapies more pronounced.[10][11]
Benefit Considerations:
-
Improved Patient Outcomes: The enhanced safety profile of TAF can lead to better long-term health outcomes and a higher quality of life for patients.
-
Reduced Monitoring Costs: The lower risk of renal and bone toxicity with TAF may reduce the need for frequent monitoring, potentially offsetting some of the higher drug costs.
-
Broader Patient Access: The improved safety profile allows for the use of Tenofovir in a wider range of patients, including those with certain co-morbidities.
Economic Models:
Several economic models have been developed to assess the cost-effectiveness of TAF. The incremental cost-effectiveness ratio (ICER) for TAF varies depending on the healthcare system, the price of the drug, and the patient population being studied. In some analyses, TAF is considered cost-effective, while in others, a reduction in its price is deemed necessary to meet cost-effectiveness thresholds.[10][11]
Future Perspectives: Process Optimization and Green Chemistry
The future of TAF manufacturing will likely focus on process optimization to reduce costs and improve sustainability.
Areas for Future Development:
-
Novel Synthetic Routes: Research into more convergent and efficient synthetic routes for TAF is ongoing, with the aim of reducing the number of steps and improving the overall yield.[2]
-
Catalysis: The development of more efficient and stereoselective catalysts for the key phosphoramidate bond formation could significantly reduce the cost and complexity of the synthesis.
-
Green Chemistry: Applying the principles of green chemistry, such as using less hazardous solvents, reducing waste, and improving atom economy, will be crucial for making the synthesis of TAF more environmentally sustainable.[12][13][14][15][16]
-
Process Analytical Technology (PAT): The implementation of PAT can help in real-time monitoring and control of the synthesis, leading to improved consistency, higher yields, and reduced waste.[17][18][19][20][21]
Conclusion
Tenofovir Alafenamide Fumarate represents a significant advancement in antiretroviral therapy, offering a superior safety profile compared to its predecessor, TDF. However, this clinical benefit comes at the cost of a more complex and expensive manufacturing process. For researchers, scientists, and drug development professionals, the challenge lies in balancing the drive for therapeutic innovation with the need for accessible and affordable medicines. Future efforts in process chemistry and engineering will be critical in optimizing the synthesis of TAF, potentially lowering its production cost and thereby broadening its global health impact. The ongoing evolution of TAF's manufacturing process will be a key factor in determining its long-term role in the global fight against HIV and Hepatitis B.
References
-
Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194–1201. [Link]
-
Riley, D. L., et al. (2016). An improved process for the preparation of tenofovir disoproxil fumarate. Organic Process Research & Development, 20(4), 838-843. [Link]
-
Riley, D. L., et al. (2016). An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. SciSpace. [Link]
-
Brown, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Semantic Scholar. [Link]
-
Riley, D. L., et al. (2016). An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. Figshare. [Link]
-
Lee, W. A., et al. (2023). Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. Organic Process Research & Development, 27(5), 942-953. [Link]
-
Gao, Y., et al. (2014). Real-Time Process Analytical Technology Assurance for Flow Synthesis of Oligonucleotides. Organic Process Research & Development, 18(7), 897-905. [Link]
-
Riley, D. L., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv. [Link]
-
Lee, W. A., et al. (2023). Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. ACS Publications. [Link]
-
Santai Technologies Inc. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]
-
Taylor & Francis. (n.d.). Green chemistry metrics – Knowledge and References. [Link]
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Wang, Y., et al. (2018). Efficient Synthesis and Resolution of Tenofovir Alafenamide. Letters in Organic Chemistry, 15(1), 1-5. [Link]
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Liu, X., et al. (2019). Synthesis of Tenofovir Alafenamide Fumarate. Chinese Journal of Pharmaceuticals, 50(8), 863-867. [Link]
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Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics, A Review. Molecules, 22(7), 1056. [Link]
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Constable, D. J. C., et al. (2019). 1 Green Chemistry Metrics. In Green Chemistry in the Pharmaceutical Industry (pp. 1-26). Wiley-VCH. [Link]
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Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Journal of the Brazilian Chemical Society, 23(12), 2215-2222. [Link]
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Gao, Y., et al. (2014). Real-Time Process Analytical Technology Assurance for Flow Synthesis of Oligonucleotides. Organic Process Research & Development, 18(7), 897-905. [Link]
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Guza, C., et al. (2016). For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 65(1), 4.67.1-4.67.19. [Link]
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Goossens, J. F., et al. (2008). Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography B, 875(1), 288-295. [Link]
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Goossens, J. F., et al. (2008). Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis. ResearchGate. [Link]
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Reddy, K. P., et al. (2020). Comparative pricing of branded tenofovir alafenamide/emtricitabine relative to generic tenofovir disoproxil fumarate/emtricitabine for HIV pre-exposure prophylaxis: A cost-effectiveness analysis. Annals of Internal Medicine, 172(5), 324-332. [Link]
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Reddy, K. P., et al. (2020). Comparative Pricing of Branded Tenofovir Alafenamide–Emtricitabine Relative to Generic Tenofovir Disoproxil Fumarate. NATAP. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tetradecyl Trimethyl Ammonium Fluoride
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tetradecyl trimethyl ammonium fluoride, a quaternary ammonium compound, requires careful consideration due to its chemical properties. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory awareness.
I. Understanding the Compound: Chemical Hazards and Reactivity
Tetradecyl trimethyl ammonium fluoride is a salt consisting of a quaternary ammonium cation and a fluoride anion. This structure informs its primary hazards:
-
Quaternary Ammonium Component: These compounds can act as surfactants and may possess corrosive properties, causing skin and serious eye irritation.[1][2] Ingestion can be harmful.[2]
-
Fluoride Anion: Inorganic fluorides can be toxic if ingested, leading to a range of adverse health effects.[3] Contact with acids can liberate very toxic gas.[4]
Given these properties, the primary goals of the disposal procedure are to neutralize the corrosive and toxic potential of the compound and to comply with all applicable environmental regulations.
II. Immediate Safety Precautions: Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[5] |
| Body Protection | Laboratory coat | To protect against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1][6][7] | To prevent inhalation of potentially irritating particles. |
Always ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
III. Step-by-Step Disposal Protocol
This protocol is designed for small quantities of tetradecyl trimethyl ammonium fluoride typically used in a laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.
Step 1: Neutralization of the Quaternary Ammonium Cation
-
Rationale: The reactivity of the quaternary ammonium cation can be mitigated through appropriate chemical neutralization.
-
Procedure:
-
In a designated chemical fume hood, prepare a large container with a weak acidic solution, such as a 5% solution of acetic acid in water.
-
Slowly and with constant stirring, add the tetradecyl trimethyl ammonium fluoride waste to the acidic solution. This will help to neutralize the basic character of the quaternary ammonium hydroxide that may form in solution.
-
Step 2: Precipitation of the Fluoride Anion
-
Rationale: The fluoride ion can be effectively removed from the solution by precipitation with a calcium salt, forming the insoluble and more stable calcium fluoride.
-
Procedure:
-
To the neutralized solution from Step 1, slowly add a 10% solution of calcium chloride or calcium hydroxide while stirring.
-
Continue adding the calcium solution until no more precipitate (a cloudy, white solid) is formed. This indicates that the fluoride has been effectively precipitated out of the solution.
-
Allow the precipitate to settle for at least one hour.
-
Step 3: Separation and Disposal of the Precipitate
-
Rationale: The solid calcium fluoride precipitate must be separated from the liquid waste for proper disposal.
-
Procedure:
-
Carefully decant (pour off) the liquid supernatant.
-
Filter the remaining slurry to collect the solid calcium fluoride.
-
Wash the collected solid with deionized water and allow it to dry.
-
The dried calcium fluoride should be placed in a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Step 4: Disposal of the Liquid Waste
-
Rationale: The remaining liquid waste, now largely free of fluoride, must still be disposed of in accordance with local regulations.
-
Procedure:
-
Test the pH of the liquid supernatant. If necessary, adjust the pH to be within the range acceptable for your facility's chemical waste stream (typically between 6 and 8).
-
Dispose of the neutralized and fluoride-depleted liquid waste in a designated aqueous waste container.
-
Important Note: Never dispose of tetradecyl trimethyl ammonium fluoride or its waste products down the drain.[6][8][9] This can lead to environmental contamination and may be a violation of local regulations.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Small Spills:
-
Large Spills:
V. Regulatory Compliance
Disposal of all chemical waste must be in accordance with federal, state, and local regulations.[4][10] Always consult your institution's EHS department for specific guidance and to ensure full compliance. Improper disposal of hazardous waste can result in significant penalties.[10]
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of Tetradecyl Trimethyl Ammonium Fluoride.
References
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- Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides.
- New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Sodium Fluoride.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Labscoop. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2010, November 16). Sodium fluoride - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.
- Thermo Fisher Scientific Chemicals, Inc. (2015, January 14). SAFETY DATA SHEET.
- Oreq Corporation. (2015, June 2). MATERIAL SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium fluoride solution.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
- Merck Millipore. (2024, October 22). SAFETY DATA SHEET.
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Mastering the Safe Handling of Tetradecyl Trimethyl Ammonium Fluoride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount. Tetradecyl trimethyl ammonium fluoride, a quaternary ammonium compound, is a valuable tool in various applications. However, its potent properties demand a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Risks: More Than Just a Reagent
Tetradecyl trimethyl ammonium fluoride is not a benign substance. A comprehensive understanding of its hazard profile is the foundation of safe handling. According to its Safety Data Sheet (SDS), this compound presents multiple significant risks:
-
Acute Toxicity: It is harmful if swallowed.[1]
-
Severe Irritation: It causes serious skin irritation and is especially hazardous to the eyes, capable of causing severe damage.[1]
-
Respiratory Hazard: Inhalation of the powdered form can cause respiratory irritation.[1]
-
Chronic Effects: Prolonged or repeated exposure, particularly through ingestion, may cause damage to the gastrointestinal tract.[1]
The fluoride ion, in this organic salt form, can be particularly hazardous, and contact with acids can potentially produce highly toxic hydrogen fluoride gas.[2] Therefore, every handling procedure must be designed to mitigate these risks at their source.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with Tetradecyl trimethyl ammonium fluoride. The goal is to create a complete barrier between the researcher and the chemical.
Hand Protection: The Critical Barrier
Direct skin contact is a primary route of exposure. The choice of gloves is therefore critical and must be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material.
-
Recommended Glove Materials: For quaternary ammonium compounds, nitrile and natural rubber latex gloves have shown good to excellent resistance in incidental splash scenarios.[3][4] For more prolonged contact or immersion, heavier-duty gloves are necessary. Butyl rubber gloves are a robust option, offering protection against a wide array of corrosive chemicals.[5]
-
The Rationale: The long alkyl chain of Tetradecyl trimethyl ammonium fluoride may affect its interaction with glove materials. Nitrile provides a good balance of chemical resistance and dexterity for handling solids.[5] For situations with a higher risk of splash or when handling solutions, the superior chemical resistance of butyl rubber is recommended.[5]
-
Best Practices: Always inspect gloves for any signs of degradation or punctures before use. When handling the powdered form, consider double-gloving to provide an extra layer of protection.[6] Remove the outer glove immediately if contamination is suspected. After completing your work, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin and wash your hands thoroughly.
Eye and Face Protection: Shielding Against Irreversible Damage
Given the risk of serious eye damage, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are essential. Standard safety glasses with side shields are insufficient.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. This provides an extra layer of protection for the entire face.
Respiratory Protection: Preventing Inhalation of Harmful Dust
The powdered form of Tetradecyl trimethyl ammonium fluoride can easily become airborne, especially during weighing and transfer, posing a significant inhalation hazard.[1]
-
Engineering Controls First: The primary method for controlling airborne dust is through engineering controls. Always handle the solid chemical within a certified chemical fume hood, a glove box, or a ventilated balance enclosure.[6][7][8]
-
When Respirators are Necessary: If engineering controls are not feasible or as a supplementary measure for high-risk procedures, respiratory protection is required.
-
Respirator Selection: For protection against chemical dusts, a NIOSH-approved air-purifying respirator with a particulate filter is necessary. Filters are rated based on their efficiency and resistance to oil. For a non-oil-based powder like this, an N95 filter is the minimum, but N99 or N100 filters offer higher efficiency.[9][10] For environments with potential for corrosive vapors, a combination cartridge with protection against acid gases may be warranted.[11] A proper fit test is crucial to ensure the respirator provides a tight seal to the face.[12]
Protective Clothing: Full-Body Coverage
To protect against skin contact from spills or dust, appropriate lab attire is essential.
-
A long-sleeved lab coat, preferably one made of a chemical-resistant material, should be worn and kept fully fastened.
-
Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Operational Plans: From Weighing to Disposal
A meticulous, step-by-step approach to handling Tetradecyl trimethyl ammonium fluoride is crucial for maintaining a safe laboratory environment.
Safe Weighing of a Hazardous Powder
The process of weighing a hazardous powder like Tetradecyl trimethyl ammonium fluoride requires a specific and careful workflow to minimize the generation of airborne dust.
Workflow for Weighing Hazardous Powders
Caption: A step-by-step workflow for the safe weighing of hazardous powders.
Emergency Spill Response
In the event of a spill, a swift and informed response is critical to prevent exposure and environmental contamination.
Spill Response Decision Tree
Caption: Decision tree for responding to a spill of Tetradecyl trimethyl ammonium fluoride.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, and splash goggles.
-
Containment: For liquid spills, use chemical absorbent pads or socks to contain the spill and prevent it from spreading or entering drains. For powder spills, gently cover the spill with a plastic sheet to prevent it from becoming airborne.[2]
-
Neutralization: Quaternary ammonium compounds can be neutralized. A combination of lecithin and Tween 80 is effective in neutralizing their antimicrobial activity.[3][13] For spills, a neutralizing agent can be prepared and carefully applied. Alternatively, for fluoride-containing compounds, calcium gluconate can be used to bind the fluoride ions.[2]
-
Cleanup: Once neutralized, the material can be absorbed with an inert material like vermiculite or sand. For powder spills, a HEPA-filtered vacuum can be used for cleanup; never dry sweep, as this will disperse the dust.[14]
-
Decontamination: After the bulk of the spill has been removed, decontaminate the area with a soap and water solution.
-
Disposal: All contaminated materials, including PPE, must be collected in a sealed, labeled container for disposal as hazardous waste.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical final step in the safe handling of Tetradecyl trimethyl ammonium fluoride. Improper disposal can lead to environmental contamination and pose a risk to public health.
-
Waste Collection: All waste containing Tetradecyl trimethyl ammonium fluoride, including excess reagent, contaminated materials from spill cleanups, and empty containers, must be collected as hazardous waste.[1] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Container Management: Waste should be stored in a clearly labeled, sealed, and compatible container. The original container is often a good choice.[1]
-
Empty Containers: Even "empty" containers will have residual chemical. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor.[1] Never dispose of Tetradecyl trimethyl ammonium fluoride down the drain or in the regular trash.
Conclusion: A Culture of Safety
The responsible use of Tetradecyl trimethyl ammonium fluoride in a research setting is entirely achievable with a deep understanding of its properties and a commitment to rigorous safety protocols. By moving beyond a simple checklist and understanding the "why" behind each safety measure, laboratories can foster a culture of safety that protects researchers, ensures the integrity of their work, and builds a foundation of trust in their scientific endeavors.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). Retrieved from University of California, Berkeley, Environment, Health & Safety website.
- Toxic Powder Weighing - Weill Cornell EHS. (2023, July 25). Retrieved from Weill Cornell Medicine, Environmental Health and Safety website.
- Powder Weighing Procedure | Safety Unit - Weizmann Institute of Science. (n.d.). Retrieved from Weizmann Institute of Science website.
- EHS-461, WEIGHING HAZARDOUS POWDERS | Emory EHSO. (2024, November 12). Retrieved from Emory University, Environmental Health and Safety Office website.
- Lab Weighing Safety Guidelines | Weighing Review. (n.d.).
- Safety Data Sheet - MP Biomedicals. (2019, July 23).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 23).
- Breakthrough time (BT) for different glove types, no movement versus... - ResearchGate. (n.d.).
- Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. (2024, December 17). Retrieved from a relevant safety equipment supplier's website.
- 3 - SAFETY DATA SHEET. (2015, January 14).
- Evolution and characteristics of quaternary ammoniums for surface disinfection - Proquimia. (n.d.).
- Selecting the Right Reusable Respirator Cartridge Filter - Gemplers Learning Hub. (2024, June 28).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- Glove Selection Chart - Chemical Breakthrough Times | All Safety Products. (n.d.).
- Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients | The American Cleaning Institute (ACI). (n.d.). Retrieved from The American Cleaning Institute website.
- GLOVE SELECTION CHART. (2022, August). Retrieved from a university's environmental health and safety department website.
- Hand Protection Chemical Resistance Guide - EPA OSC Response. (n.d.). Retrieved from the U.S. Environmental Protection Agency website.
- Researching Disinfectant Neutralisers - Cherwell-labs.co.uk. (n.d.).
- Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves. (n.d.).
- QUAT Cleaners: A Critical Analysis of their Use - EOS Surfaces. (2024, February 16).
- EPA Finalizes Disinfectant Residue Test Methods for Surfaces - AIHA. (2024, June 20).
- Quaternary Ammonium Compounds in Cleaning Products: - Mount Sinai. (n.d.).
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- 3 - SAFETY DATA SHEET. (n.d.).
- Respirator Selection | Respiratory Protection | 3M - US. (n.d.).
- US5518636A - Methods of detoxifying quaternary ammonium compounds toward aquatic organisms - Google Patents. (n.d.).
- OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC. (n.d.). Retrieved from the Centers for Disease Control and Prevention website.
- How to Neutralize Chemical Spills - Lab Manager. (2024, December 31).
- Ammonium-Fluoride.docx - Environment, Health & Safety - University of Michigan. (n.d.). Retrieved from the University of Michigan, Environment, Health & Safety website.
- Neutralization Efficacy of ICR Contact Plates against Phenolics and Quaternary Ammonium Compounds - Sigma-Aldrich. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
